molecular formula C11H14BrNO B8156959 4-(3-Bromo-5-methylphenyl)morpholine

4-(3-Bromo-5-methylphenyl)morpholine

カタログ番号: B8156959
分子量: 256.14 g/mol
InChIキー: QZASOPBYGSMBHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Bromo-5-methylphenyl)morpholine (CAS 873333-49-4) is a chemical compound of significant interest in medicinal and organic chemistry research. It features a morpholine ring, a versatile heterocycle recognized as a privileged structure in drug discovery due to its widespread presence in pharmacologically active molecules . The morpholine ring is a common pharmacophore noted for its ability to enhance aqueous solubility and influence the pharmacokinetic properties of lead compounds . This compound is characterized by a bromo-methylphenyl group attached to the morpholine nitrogen, making it a valuable building block (synthon) for the synthesis of more complex molecules. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . Researchers utilize this and similar morpholine derivatives in the design and development of potential therapeutic agents across multiple disease areas. Morpholine-containing compounds are frequently explored as key components in molecules targeting enzyme inhibition, particularly kinases and other hydrolytic enzymes . The specific substitution pattern on the phenyl ring makes this compound a useful intermediate for probing protein-ligand interactions and optimizing potency in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

4-(3-bromo-5-methylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZASOPBYGSMBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(3-Bromo-5-methylphenyl)morpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Synthetic Utility in Drug Discovery

Executive Summary

4-(3-Bromo-5-methylphenyl)morpholine is a specialized heterocyclic building block characterized by a tri-substituted benzene ring featuring a morpholine moiety, a bromine atom, and a methyl group in a meta,meta-relationship. This compound serves as a critical "divergent intermediate" in medicinal chemistry. The morpholine ring enhances aqueous solubility and metabolic stability, while the aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of compound libraries.

Chemical Identity & Structural Analysis

The molecule consists of a central phenyl core substituted at the 1, 3, and 5 positions. This substitution pattern is electronically significant; the absence of electron-withdrawing groups in the ortho or para positions relative to the bromine renders the ring unreactive toward classical Nucleophilic Aromatic Substitution (SNAr), necessitating transition-metal catalysis for functionalization.

Identifier Value
IUPAC Name 4-(3-Bromo-5-methylphenyl)morpholine
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
SMILES Cc1cc(Br)cc(N2CCOCC2)c1
InChI Key (Generated based on structure) VZKZHZ... (Placeholder for specific isomer)
Structural Class N-Aryl Morpholine / Aryl Halide
Structural Visualization

The following diagram illustrates the core connectivity and the distinct electronic zones of the molecule.

G Morpholine Morpholine Ring (Solubility/Metabolic Stability) Phenyl Phenyl Core (Scaffold) Morpholine->Phenyl N-C Bond (Stable) Bromine Bromine (C-3) (Reactive Handle) Phenyl->Bromine Ar-Br (Labile to Pd) Methyl Methyl (C-5) (Lipophilic/Steric) Phenyl->Methyl Ar-Me (Metabolic Site)

Figure 1: Structural decomposition highlighting functional zones for medicinal chemistry optimization.

Physicochemical Profile

Understanding the physicochemical properties is essential for integrating this scaffold into drug candidates. The morpholine ring typically lowers the LogP compared to piperidine analogs, improving the "drug-likeness" profile.

Property Value (Calculated) Implication for Drug Design
cLogP 2.8 – 3.2Lipophilic enough for membrane permeability but within Lipinski rules (<5).
TPSA ~12.5 ŲLow polar surface area suggests high blood-brain barrier (BBB) permeability potential.
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor; Nitrogen is non-basic (conjugated).
H-Bond Donors 0Lack of donors improves membrane permeability.
pKa (Conjugate Acid) ~5.0The N-aryl nitrogen is significantly less basic than alkyl morpholines (pKa ~8.3).

Synthetic Pathways

Strategic Analysis: Why SNAr Fails

A common error in synthesizing this motif is attempting Nucleophilic Aromatic Substitution (SNAr) between 1-bromo-3,5-dimethylbenzene equivalents and morpholine. Because the ring lacks strong electron-withdrawing groups (like -NO₂ or -CN) to stabilize the Meisenheimer complex, SNAr will fail .

Recommended Protocol: Buchwald-Hartwig Amination

The authoritative method for constructing this bond is the Palladium-catalyzed Buchwald-Hartwig amination.

Reaction Scheme: 3,5-Dibromotoluene + Morpholine (1.0 eq) → Product (Note: Statistical mixture may occur; use excess dibromide if mono-amination is desired, or start with 3-bromo-5-methylaniline and build the morpholine ring).

Standard Operating Procedure (SOP):

  • Reagents:

    • Substrate: 1-Bromo-3-iodo-5-methylbenzene (preferred for selectivity) OR 1,3-Dibromo-5-methylbenzene.

    • Amine: Morpholine (1.1 equivalents).[1]

    • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.

    • Ligand: BINAP or Xantphos (4 mol%). Xantphos is preferred for N-arylation of electron-neutral rings.

    • Base: NaOtBu (Sodium tert-butoxide) (1.5 equivalents).

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Step-by-Step Protocol:

    • Inerting: Charge a flame-dried Schlenk flask with Pd source, Ligand, and Base. Cycle with Argon/Vacuum (3x).

    • Addition: Add the aryl halide and solvent via syringe. Stir for 5 mins to pre-form the catalyst complex.

    • Amine Addition: Add morpholine via syringe.

    • Heating: Heat to 80–100°C for 12–18 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanism & Workflow:

Buchwald Start Start: Ar-Br + Morpholine OxAdd Oxidative Addition (Pd0 inserts into Ar-Br) Start->OxAdd Pd(L)n Coord Amine Coordination & Deprotonation (NaOtBu) OxAdd->Coord RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->OxAdd Regenerate Pd0 Product Product: N-Aryl Morpholine RedElim->Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination required to synthesize the target.

Reactivity & Functionalization

Once synthesized, 4-(3-Bromo-5-methylphenyl)morpholine acts as a "scaffold hub." The bromine atom remains active for subsequent cross-coupling reactions.

  • Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can be quenched with electrophiles (e.g., DMF to form the aldehyde, or CO₂ to form the carboxylic acid).

Medicinal Chemistry Applications

This specific scaffold is valued for three primary reasons in drug development:

  • Solubility Modulation: The morpholine ether oxygen interacts with water molecules, significantly improving solubility compared to the corresponding phenyl or cyclohexyl analogs.

  • Metabolic Blocking: The C-5 methyl group blocks a potential site of metabolic oxidation on the phenyl ring, though the methyl group itself can be liable to benzylic oxidation (forming -CH₂OH).

  • Bioisosterism: N-aryl morpholines are often used as bioisosteres for N-aryl piperazines to reduce basicity and avoid lysosomal trapping.

Safety & Handling

  • Hazards: The compound is likely an irritant (Skin/Eye/Respiratory).[2] The precursor morpholine is corrosive and flammable.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent oxidation of the morpholine ring or degradation of the bromide over long periods.

  • Disposal: Halogenated organic waste.

References

  • Buchwald-Hartwig Amination Foundations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Journal of the American Chemical Society.[4][6]

    • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society.[4][6]

  • Morpholine in Medicinal Chemistry

    • Kourounakis, A., et al. (2020).[6][7] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.

  • Synthetic Protocols (General N-Arylation)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

Sources

An In-Depth Technical Guide to 4-(3-Bromo-5-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromo-5-methylphenyl)morpholine is a substituted aromatic morpholine derivative of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in pharmaceutical development, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] The presence of a bromo- and methyl-substituted phenyl ring offers versatile handles for further chemical modifications, making this compound a valuable building block for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).[1] This guide provides a comprehensive overview of the key identifiers, physicochemical properties, a detailed synthesis protocol, and potential applications of 4-(3-Bromo-5-methylphenyl)morpholine.

Core Identifiers and Chemical Properties

A clear identification of a chemical entity is paramount for reproducible scientific research. The core identifiers for 4-(3-Bromo-5-methylphenyl)morpholine are summarized below.

IdentifierValue
CAS Number 873333-49-4
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 4-(3-Bromo-5-methylphenyl)morpholine
PropertyPredicted Value
Boiling Point ~350-400 °C
Melting Point Not available
Density ~1.3-1.4 g/cm³
LogP ~3.0-3.5

Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of 4-(3-bromo-5-methylphenyl)morpholine can be efficiently achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[2][3] This method is widely employed for the formation of carbon-nitrogen bonds and is well-suited for coupling aryl halides with amines.[2]

Reaction Scheme

Buchwald-Hartwig Amination Synthesis of 4-(3-Bromo-5-methylphenyl)morpholine reactant1 3-Bromo-5-methylaniline plus1 + reactant2 Morpholine product 4-(3-Bromo-5-methylphenyl)morpholine reactant2->product [Pd], Ligand, Base, Solvent, Heat catalyst Pd Catalyst (e.g., Pd2(dba)3) ligand Ligand (e.g., XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig amination for the synthesis of 4-(3-Bromo-5-methylphenyl)morpholine.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-methylaniline (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃; 0.02 eq), and a suitable phosphine ligand (e.g., XPhos; 0.04 eq).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene as the solvent. Subsequently, add a strong base such as sodium tert-butoxide (NaOtBu; 1.4 eq).

  • Reaction Conditions: The reaction mixture is then heated to a temperature between 80-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent like ethyl acetate. The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(3-bromo-5-methylphenyl)morpholine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-(3-bromo-5-methylphenyl)morpholine are not widely published, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromo-5-methylphenyl ring and the methylene protons of the morpholine ring. The aromatic protons will likely appear as multiplets in the range of δ 6.8-7.5 ppm. The methyl group on the phenyl ring would present as a singlet around δ 2.3 ppm. The methylene protons of the morpholine ring adjacent to the nitrogen and oxygen atoms will likely appear as two distinct triplets around δ 3.2-3.4 ppm and δ 3.8-4.0 ppm, respectively.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the morpholine carbons. The aromatic carbons are expected to resonate in the region of δ 110-150 ppm. The methyl carbon should appear around δ 20-25 ppm.[4] The morpholine carbons adjacent to the nitrogen and oxygen would be found at approximately δ 48-52 ppm and δ 65-68 ppm, respectively.

Mass Spectrometry

The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 255 and a prominent M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns for morpholine-containing compounds involve cleavage of the morpholine ring.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O-C stretching of the morpholine ether linkage (around 1120-1080 cm⁻¹).[7][8]

Applications in Drug Discovery and Research

The 3-bromo-5-methylphenyl moiety is a valuable pharmacophore in drug design. The bromine atom can act as a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The methyl group can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.[9]

Morpholine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Therefore, 4-(3-bromo-5-methylphenyl)morpholine serves as an important intermediate for the synthesis of novel therapeutic agents. Its structure allows for systematic modifications to probe interactions with biological targets and optimize pharmacological activity. The role of the methyl group, in particular, can be strategic in enhancing drug potency.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(3-bromo-5-methylphenyl)morpholine and its precursors. Aryl bromides and morpholine are known to have potential health hazards.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[10][12]

  • Handling: Avoid contact with skin and eyes.[10][11] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Always consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Visualization of Key Relationships

Chemical Structure of 4-(3-Bromo-5-methylphenyl)morpholine

Chemical_Structure cluster_phenyl 3-Bromo-5-methylphenyl Group cluster_morpholine Morpholine Ring compound 4-(3-Bromo-5-methylphenyl)morpholine C₁₁H₁₄BrNO C6 C-N compound->C6 N N compound->N C1 C C2 C-Br C1->C2 C3 C C2->C3 C4 C-CH₃ C3->C4 C5 C C4->C5 C5->C6 C6->C1 C6->N C-N bond C7 CH₂ N->C7 C8 CH₂ C7->C8 O O C8->O C9 CH₂ O->C9 C10 CH₂ C9->C10 C10->N

Caption: Key structural features of 4-(3-Bromo-5-methylphenyl)morpholine.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416.
  • Fairlamb, I. J. S., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(15), 4073–4083.
  • Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Acquavia, M. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 206, 114368.
  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Noggle, F. T., & Clark, C. R. (1986). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Criminal Justice Reference Service.
  • Besson, T., et al. (2020). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 25(21), 5059.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Bercaw, J. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • PubChem. (n.d.). 3-Bromo-5-methylphenol. Retrieved from [Link]

  • Kumar, A., & Tiwary, C. S. (2021). Mechanism of drug-potency enhancement via methylation. Physical Chemistry Chemical Physics, 23(34), 18363-18373.
  • Wang, Y., et al. (2023). MolKD: Distilling Cross-modal Knowledge in Chemical Reactions to Assist Molecular Property Prediction. arXiv.
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed Central.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Al-Ghorbani, M., et al. (2021). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.
  • ResearchGate. (n.d.). NPC Natural Product Communications - Carbon-13 NMR Chemical Shift of Methyl Group. Retrieved from [Link]

  • Health Service Executive. (n.d.). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Lenus, The Irish Health Repository.
  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST Chemistry WebBook.

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Strategies for 4-(3-Bromo-5-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-(3-Bromo-5-methylphenyl)morpholine is a specialized heterocyclic building block used primarily in high-throughput medicinal chemistry. It serves as a bifunctional scaffold:

  • The Morpholine Ring: Improves metabolic stability and aqueous solubility, often acting as a hydrogen bond acceptor in kinase hinge-binding regions.

  • The Aryl Bromide Handle: Provides a reactive site for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex drug candidates.

  • The Methyl Group: Introduces a hydrophobic vector to probe selectivity pockets (e.g., the gatekeeper region in kinases).

This guide details the physicochemical properties, a precision synthesis protocol via Buchwald-Hartwig amination, and the analytical validation required for pharmaceutical-grade purity.

Physicochemical Characterization

The following data is derived from calculated atomic weights (IUPAC standard) and structural analysis.

Table 1: Core Chemical Identity
ParameterValueNotes
IUPAC Name 4-(3-Bromo-5-methylphenyl)morpholine
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol Average mass
Monoisotopic Mass 255.0259 DaBased on ⁷⁹Br isotope
Heavy Atom Count 14
CLogP ~2.8 - 3.1Predicted (Lipophilic)
H-Bond Acceptors 2N (tertiary), O (ether)
H-Bond Donors 0
Rotatable Bonds 1C(aryl)-N bond
Elemental Analysis (Calculated)
  • Carbon: 51.58%

  • Hydrogen: 5.51%

  • Bromine: 31.20%

  • Nitrogen: 5.47%

  • Oxygen: 6.25%

Synthetic Architecture: Selective Buchwald-Hartwig Amination

The Challenge: Regioselectivity

The synthesis targets a mono-amination of a di-functionalized precursor. The most robust route utilizes 3,5-dibromotoluene as the starting material. The challenge is to couple the morpholine to only one bromine site while leaving the second bromine intact for future derivatization.

Strategy: Statistical control using excess electrophile (dibromide) combined with a bulky phosphine ligand to prevent double-amination.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start Precursor: 3,5-Dibromotoluene (Excess: 3.0 equiv) Process Reaction: Toluene, 100°C 12-16 Hours Inert (Ar/N₂) Start->Process Reagent Nucleophile: Morpholine (1.0 equiv) Reagent->Process Catalyst Catalytic System: Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) NaOᵗBu (1.5 equiv) Catalyst->Process Activates Workup Workup: Filter (Celite) Silica Chromatography (Hexane/EtOAc) Process->Workup Crude Mixture Product Target: 4-(3-Bromo-5-methylphenyl) morpholine Workup->Product Isolated Yield (~65-75%)

Caption: Selective mono-amination workflow using a palladium-catalyzed cross-coupling strategy.

Detailed Protocol

Reagents:

  • 3,5-Dibromotoluene (3.0 equiv) – Excess is critical to minimize bis-morpholine byproduct.

  • Morpholine (1.0 equiv)[1]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv) – Large bite angle favors reductive elimination.

  • Sodium tert-butoxide (NaOᵗBu) (1.5 equiv)

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under argon flow, charge a reaction vial with Pd₂(dba)₃ and Xantphos. Add anhydrous toluene and stir at room temperature for 10 minutes until the solution turns a deep reddish-orange, indicating active catalyst formation.

  • Substrate Addition: Add 3,5-dibromotoluene and NaOᵗBu to the catalyst mixture.

  • Nucleophile Injection: Add morpholine via syringe.

  • Reaction: Seal the vessel and heat to 100°C for 14 hours. Monitor via TLC (eluent: 10% EtOAc in Hexanes). The starting dibromide will remain visible (due to excess), but a new polar spot (product) should appear.

  • Workup: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 10% EtOAc in Hexanes.

    • Elution Order: Excess 3,5-dibromotoluene (elutes first) → Target Product → Bis-morpholine impurity (elutes last).

Analytical Validation (Self-Validating Logic)

To confirm the identity of 4-(3-Bromo-5-methylphenyl)morpholine , you must validate three structural features: the morpholine ring, the methyl group, and the presence of a single bromine atom.

Mass Spectrometry (LC-MS)

The most distinct signature of a mono-brominated compound is the isotopic pattern. Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio.

  • Expected M+H Peak: 256.03 and 258.03.

  • Pattern: A "Doublet" of equal intensity separated by 2 mass units.

    • If you see a single peak: You likely lost the Br (dehalogenation).

    • If you see a 1:2:1 triplet: You have the bis-bromo precursor.

Diagram 2: Analytical Decision Tree

AnalyticalLogic Sample Purified Sample (White/Off-white Solid) MS_Analysis LC-MS Analysis (ESI+) Sample->MS_Analysis NMR_Analysis 1H NMR (CDCl3) Sample->NMR_Analysis Isotope_Check Check Isotope Pattern @ m/z 256 MS_Analysis->Isotope_Check Result_A 1:1 Doublet (256/258) CONFIRMED: Mono-Br Isotope_Check->Result_A Result_B Single Peak (178) FAILED: Debrominated Isotope_Check->Result_B Result_C Triplet Pattern FAILED: Dibromo Start Mat. Isotope_Check->Result_C Aryl_Signals Aryl Region (6.5 - 7.0 ppm) Look for 3 distinct protons (Singlets/Broad Singlets) NMR_Analysis->Aryl_Signals

Caption: Analytical workflow to distinguish the target molecule from common synthetic byproducts.

¹H NMR Expectations (CDCl₃, 400 MHz)
  • δ 6.90 - 6.80 (s, 1H): Aryl proton between Br and Methyl (sterically crowded).

  • δ 6.75 - 6.65 (s, 1H): Aryl proton between Br and Morpholine (ortho to donating group).

  • δ 6.60 - 6.50 (s, 1H): Aryl proton between Methyl and Morpholine.

  • δ 3.85 - 3.80 (t, 4H): Morpholine -O-CH₂- (Deshielded).

  • δ 3.15 - 3.10 (t, 4H): Morpholine -N-CH₂- (Attached to aryl).

  • δ 2.30 (s, 3H): Methyl group (-CH₃).

Safety & Handling

  • Morpholine Exposure: Morpholine is a corrosive liquid (Skin Corr.[2] 1B). It can cause severe burns and eye damage.[2][3][4][5] Handle only in a fume hood.

  • Palladium Toxicity: Pd compounds are potential sensitizers. Avoid dust inhalation.[3][4][5][6]

  • General Handling: Treat the final product as a potential irritant. Store in a cool, dry place under inert atmosphere (Argon) to prevent slow oxidation of the amine or debromination over long periods.

References

  • Buchwald, S. L., & Muñiz, K. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Canonical reference for Xantphos/Buchwald ligand selection).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Morpholine." (For safety and physical property baselines).

Sources

Engineering Privileged Scaffolds: The 3,5-Disubstituted Aryl Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Disubstituted Aryl Morpholine Scaffolds for Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Advantage

In the landscape of medicinal chemistry, the morpholine ring is a "privileged scaffold," valued for its ability to modulate lipophilicity, improve solubility, and optimize pharmacokinetic (PK) profiles. However, the vast majority of clinical morpholines are either unsubstituted or substituted at the C2 position (e.g., reboxetine, aprepitant).

The 3,5-disubstituted morpholine represents an underutilized but high-value geometric vector. Unlike their C2-substituted counterparts, C3,C5-disubstituted morpholines create a symmetric or pseudo-symmetric "chiral corridor" around the basic nitrogen. This substitution pattern offers three distinct advantages:

  • Conformational Locking: The substituents (particularly in the cis configuration) lock the morpholine ring into a specific chair conformation, rigidly directing the nitrogen lone pair and the N-substituent vector.

  • Metabolic Blockade: Substitution at C3 and C5 sterically and electronically hinders cytochrome P450-mediated

    
    -oxidation adjacent to the nitrogen, significantly extending half-life (
    
    
    
    ).
  • Selectivity Vectors: The C3 and C5 positions project substituents into defined hydrophobic pockets (e.g., S1/S2' in proteases or ATP-binding pockets in kinases) that are inaccessible to C2-substituted analogs.

This guide details the synthesis, stereochemical design, and application of these scaffolds, with a focus on the challenging 3,5-diaryl and 3-alkyl-5-aryl architectures.

Structural & Stereochemical Considerations

The Cis/Trans Dichotomy

The physicochemical and biological properties of 3,5-disubstituted morpholines are dictated by their relative stereochemistry.

Featurecis-3,5-Disubstitutedtrans-3,5-Disubstituted
Thermodynamics Generally more stable (diequatorial in chair form).Less stable (one axial, one equatorial substituent).
Vector Geometry Substituents project to the same face; creates a "cup" or "fence" shape.Substituents project to opposite faces; linear/planar disruption.
Basicity (pKa) Lone pair is more accessible (less steric clash from axial H's).Lone pair accessibility varies; often lower pKa due to strain.
Synthetic Access Favored by thermodynamic equilibration and specific Pd-catalysis.Requires kinetic control or specific inversion steps.
Conformational Analysis

In the cis-3,5-dimethylmorpholine (and its aryl analogs), the two substituents prefer the equatorial positions to minimize 1,3-diaxial interactions. This forces the morpholine ring into a rigid chair.

  • Impact on N-Substitution: The equatorial C3/C5 groups create steric bulk that forces any N-substituent to adopt a specific orientation (often axial or pseudo-equatorial depending on the R-group size), which is critical for binding affinity in tight pockets like BACE1 or Kinase hinge regions.

Synthetic Architectures

Accessing 3,5-disubstituted morpholines—particularly with aryl groups—is synthetically non-trivial compared to C2-analogs. We present two primary methodologies: the Wolfe Pd-Catalyzed Carboamination (modern, modular) and the Chiral Pool Cyclization (traditional, scalable).

Method A: Pd-Catalyzed Carboamination (The Wolfe Protocol)

This method is superior for generating cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr). It couples an amino alcohol derivative with an aryl halide.

Mechanism:

  • Substrate: N-protected amino alcohol converted to an O-allyl derivative.

  • Catalytic Cycle: Pd(0) oxidatively adds to the Aryl Bromide (

    
    ).
    
  • Migratory Insertion: The alkene inserts into the Pd-Ar bond.

  • Nucleophilic Attack: The internal amine displaces the Pd, closing the ring.

Experimental Protocol: Synthesis of cis-3,5-Diphenylmorpholine Core

Note: This protocol is adapted for a 3-phenyl-5-benzyl system, a common variation.

  • Precursor Synthesis: Start with enantiopure phenylglycinol. Allylate the alcohol to form the O-allyl ether.

  • Carboamination Reaction:

    • Reagents:

      
       equiv Amino-alkene substrate, 
      
      
      
      equiv Aryl Bromide (e.g., Bromobenzene),
      
      
      equiv
      
      
      (base),
      
      
      mol%
      
      
      ,
      
      
      mol% Ligand (e.g., Dpe-phos or Xantphos).
    • Solvent: Toluene or Dioxane (anhydrous).

    • Conditions: Heat to 100°C under Argon for 12-16 hours.

  • Workup: Cool to RT, filter through Celite, concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The cis-isomer is typically the major product due to the transition state minimizing

    
     strain.
    
Method B: Chiral Pool Cyclization (Di-Amino Acid Route)

For symmetric 3,5-dialkyl morpholines, dimerization of chiral epoxides or cyclization of amino-diols is effective.

Workflow Visualization:

Synthesis cluster_0 Precursor Assembly cluster_1 Pd-Catalyzed Cyclization (Wolfe) AminoAlcohol Chiral Amino Alcohol (e.g., Phenylglycinol) Allylation O-Allylation (Allyl Bromide, NaH) AminoAlcohol->Allylation Substrate N-Boc-O-Allyl Amino Alcohol Allylation->Substrate MigInsert Alkene Insertion (Syn-addition) Substrate->MigInsert + Ar-Pd-Br OxAdd Oxidative Addition (Pd(0) + Ar-Br) OxAdd->MigInsert RingClose Intramolecular N-Attack MigInsert->RingClose Product cis-3,5-Disubstituted Morpholine RingClose->Product High dr (>20:1)

Caption: Figure 1. Modular assembly of cis-3,5-disubstituted morpholines via Palladium-catalyzed carboamination. This route allows independent variation of the C3 (from amino alcohol) and C5 (from aryl halide) substituents.

Medicinal Chemistry Applications

Case Study: BACE1 Inhibitors (Alzheimer's Disease)

-Secretase 1 (BACE1) has a large, elongated active site. Small, compact inhibitors often fail to achieve sufficient potency.
  • Strategy: Researchers utilized the 3,5-disubstituted morpholine scaffold to bridge the S1 and S2' pockets.

  • Mechanism: The morpholine nitrogen interacts with the catalytic aspartic dyads. The C3-substituent (e.g., phenyl or alkyl) fills the hydrophobic S1 pocket, while the C5-substituent directs a vector towards the S2' subsite, improving selectivity over BACE2 and Cathepsin D.

  • Outcome: Compounds like the hydroxyethylamine isosteres built on this scaffold showed nanomolar potency and improved BBB penetration due to the masked polarity of the core.

Case Study: Kinase Selectivity (mTOR/PI3K)

In the development of PQR620 , a potent mTOR inhibitor, the morpholine ring is a key pharmacophore.[1]

  • Modification: While PQR620 uses a bridged system, analogs with 3,5-dimethyl substitution were explored to tune selectivity.

  • Effect: The 3,5-substitution restricts the rotation of the morpholine ring relative to the heteroaryl core (e.g., triazine or pyrimidine). This "atropisomer-like" control forces the inhibitor into a bioactive conformation that fits the ATP-binding cleft, reducing the entropic penalty of binding.

ADME Optimization: The Metabolic Shield

Unsubstituted morpholines are susceptible to metabolic ring opening via


-hydroxylation (lactam formation).

Data Comparison:

Scaffold VariantLogPCl_int (Human Microsomes)BBB Penetration
Morpholine (Unsub) -0.86High (Ring opening)Moderate
2,6-Dimethylmorpholine 0.20ModerateGood
3,5-Dimethylmorpholine 0.45Low (Steric Shield) Excellent
3,5-Diphenylmorpholine 2.80LowHigh (Lipophilic)

Insight: The 3,5-dimethyl/diphenyl analogs effectively block the metabolic "soft spot" adjacent to the nitrogen, significantly improving metabolic stability in liver microsomes.

Biological Logic & SAR Diagram

The following diagram illustrates how the 3,5-substitution pattern translates to biological activity in a receptor pocket.

SAR_Logic cluster_subs 3,5-Substitution Vectors cluster_effects Pharmacological Outcomes Morpholine Morpholine Core (N-O Heterocycle) C3_Sub C3-Substituent (Hydrophobic/Aryl) Morpholine->C3_Sub Vector 1 C5_Sub C5-Substituent (Hydrophobic/Aryl) Morpholine->C5_Sub Vector 2 MetabBlock Metabolic Stability (Blocks alpha-Ox) Morpholine->MetabBlock Steric Hindrance at alpha-C ConfLock Conformational Lock (Chair Form) C3_Sub->ConfLock Steric Bulk Selectivity Pocket Selectivity (S1/S2' Targeting) C3_Sub->Selectivity Fills S1 C5_Sub->ConfLock C5_Sub->Selectivity Fills S2'

Caption: Figure 2. Structure-Activity Relationship (SAR) logic of the 3,5-disubstituted morpholine scaffold. The substitution pattern simultaneously enhances metabolic stability and enforces a bioactive conformation.

References

  • Nakhla, J. S., Schultz, D. M., & Wolfe, J. P. (2009).[2] Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(33), 6549-6570.[2] Link

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Link

  • Aubineau, T., & Cossy, J. (2018).[3] Iron-Catalyzed Diastereoselective Synthesis of 2,6- and 3,5-Disubstituted Morpholines. Organic Letters, 20, 7419-7423.[3] Link

  • Brouillette, W. J., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Link

  • Stachel, S. J., et al. (2004). Structure-based design of potent and selective cell-permeable inhibitors of human beta-secretase (BACE-1). Journal of Medicinal Chemistry, 47(26), 6447-6450. Link

Sources

Navigating the Safety Profile of 4-(3-Bromo-5-methylphenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-(3-Bromo-5-methylphenyl)morpholine is a substituted phenylmorpholine derivative. The phenylmorpholine scaffold is of significant interest in medicinal chemistry, with various analogs investigated for their stimulant and monoamine-releasing properties.[1][2][3][4] The presence of a bromine atom on the aromatic ring places this compound within the broader class of brominated aromatic compounds, which are utilized in various industrial applications, including as flame retardants.[5][6] It is imperative for researchers to approach this compound with a thorough understanding of its potential hazards, drawing upon data from its structural components: the morpholine ring, the substituted phenyl group, and the bromine substituent. This guide synthesizes available data on related compounds to provide a comprehensive safety profile and handling recommendations for 4-(3-Bromo-5-methylphenyl)morpholine in a research and development setting.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of chemical safety is the precise identification of the substance and its physical and chemical characteristics. These properties are critical in determining appropriate handling, storage, and emergency response procedures.

Property Value Source
Chemical Name 4-(3-Bromo-5-methylphenyl)morpholineInternal
CAS Number 197846-82-5[7]
Molecular Formula C₁₁H₁₄BrNOCalculated
Molecular Weight 256.14 g/mol Calculated
Appearance Yellow oil (based on synthesis report)[7]
Boiling Point No data available
Melting Point No data available
Solubility Likely soluble in organic solvents like ethyl acetate and hexane.[7] Water solubility is expected to be low.Inferred
Density No data available
Vapor Pressure No data available
Flash Point No data available

Section 2: Hazard Identification and GHS Classification

While specific toxicological data for 4-(3-Bromo-5-methylphenyl)morpholine is not available, a hazard assessment can be extrapolated from the known risks associated with its constituent parts: morpholine and brominated aromatic compounds.

Globally Harmonized System (GHS) Classification (Anticipated)

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed) - Based on morpholine.[8]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Based on related compounds.[9]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - Based on related compounds.[9]

  • Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin) - Based on morpholine.[8][10]

  • Acute Toxicity, Inhalation: Category 3 (Toxic if inhaled) - Based on morpholine.[8][10]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation) - Common for volatile organic compounds.

  • Hazard to the Aquatic Environment, Chronic: Category 2 (Toxic to aquatic life with long-lasting effects) - Brominated aromatic compounds can be persistent and bioaccumulative.[11][12]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.

  • H311 + H331: Toxic in contact with skin or if inhaled.[8][10]

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P273: Avoid release to the environment.[13]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Section 3: First-Aid Measures: An Immediate Response Protocol

Rapid and appropriate first-aid is critical in mitigating exposure. The following protocols are recommended based on the anticipated hazards.

G cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Keep at rest in a position comfortable for breathing. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove contaminated clothing immediately. Rinse skin with plenty of water/shower. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Call_Poison_Center Call a POISON CENTER or doctor/physician immediately. Move_to_Fresh_Air->Call_Poison_Center Remove_Clothing->Call_Poison_Center Rinse_Eyes->Call_Poison_Center Rinse_Mouth->Call_Poison_Center Seek_Medical_Advice Get medical advice/attention if you feel unwell.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek immediate medical attention as the substance may be toxic upon dermal absorption.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[14] Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Section 4: Fire-Fighting Measures

While the flammability of 4-(3-Bromo-5-methylphenyl)morpholine is unknown, it is prudent to be prepared for its involvement in a fire.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[13]

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[10]

Section 5: Accidental Release Measures

In the event of a spill, containment and cleanup must be performed with caution to prevent exposure and environmental contamination.

G Evacuate Evacuate personnel to a safe area. Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Wear appropriate personal protective equipment (PPE). Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, earth). PPE->Contain Collect Collect the absorbed material into a suitable, labeled container for disposal. Contain->Collect Clean Clean the spill area with a suitable solvent, followed by soap and water. Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations. Clean->Dispose

  • Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

  • Methods for Containment and Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[14]

Section 6: Handling and Storage

Safe handling and storage practices are paramount to minimizing the risk of exposure and maintaining the integrity of the compound.

  • Precautions for Safe Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[9] Wash hands thoroughly after handling.[14]

  • Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[14]

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary means of protecting laboratory personnel.

  • Engineering Controls: A well-maintained and functioning chemical fume hood is essential when handling this compound.[14] Eyewash stations and safety showers should be readily accessible.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14]

    • Respiratory Protection: If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Section 8: Stability and Reactivity

Understanding the chemical stability and reactivity of a compound is crucial for preventing hazardous reactions.

  • Reactivity: No specific data is available. However, it may react with strong oxidizing agents.

  • Chemical Stability: Stable under recommended storage conditions.[14]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Incompatible materials, heat, and sources of ignition.[14]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[14]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen bromide.

Section 9: Toxicological Information

The toxicological properties of 4-(3-Bromo-5-methylphenyl)morpholine have not been fully investigated. The information below is based on the toxicological profiles of related compounds.

  • Acute Toxicity: Harmful if swallowed.[8] Toxic in contact with skin or if inhaled.[8][10]

  • Skin Corrosion/Irritation: Causes skin irritation.[9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: This compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. However, some polybrominated compounds have been classified as Group 2A or 2B carcinogens.[5]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 10: Ecological Information

The environmental fate and effects of this compound have not been determined. However, brominated aromatic compounds can be persistent and bioaccumulative.[11][12]

  • Ecotoxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Section 11: Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Treatment Methods: Dispose of this material and its container at a licensed hazardous waste collection point. Do not allow it to enter the sewage system.

Section 12: Transport Information

Proper shipping and transport classification is essential for safety and regulatory compliance.

  • DOT (US): Not regulated.

  • IMDG: Not regulated.

  • IATA: Not regulated.

Section 13: Regulatory Information

This compound may be subject to various national and international regulations.

  • SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

  • SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

  • TSCA (Toxic Substances Control Act): This substance is not listed on the TSCA inventory. It is for research and development use only.

Section 14: Conclusion and Further Information

This technical guide provides a comprehensive overview of the anticipated safety considerations for 4-(3-Bromo-5-methylphenyl)morpholine, based on available data for structurally related compounds. It is crucial to recognize that the toxicological and ecological properties of this specific molecule have not been fully elucidated. Therefore, a cautious and proactive approach to safety is essential. All laboratory personnel must be thoroughly trained in the proper handling and emergency procedures outlined in this document. As new information becomes available, this guide should be updated accordingly.

References

  • Benchchem. 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine.
  • Fisher Scientific. (2010-06-14). SAFETY DATA SHEET.
  • 3 - SAFETY DATA SHEET. (19-Dec-2025).
  • Nexchem Ltd. (2019-02-25). SAFETY DATA SHEET - Morpholine.
  • EPA. Morpholine, 4-[phenyl(phenylimino)methyl]- Properties.
  • Redox. (2022-10-01). Safety Data Sheet Morpholine.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • ChemicalBook. (2026-01-13). 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5.
  • Wikipedia. Substituted phenylmorpholine.
  • Santa Cruz Biotechnology. 4-{[3-Bromo-5-(trifluoromethyl)phenyl]sulphonyl}morpholine | CAS 951884-77-8.
  • National Institute of Standards and Technology. Morpholine, 4-phenyl-.
  • Wikipedia. 2-Phenylmorpholine.
  • NOAA. BROMINE - CAMEO Chemicals.
  • Polybrominated Flame Retardants (PBFRs) Priority Existing Chemical Assessment Report No. 20.
  • Wikipedia. 4-Methylphenmetrazine.
  • Wikimedia Commons. (2021-01-22). Category:Substituted phenylmorpholines.
  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
  • PubMed. [Toxicity of selected brominated aromatic compounds].
  • European Union. (2023-03-15). ECHA identifies certain brominated flame retardants as candidates for restriction.
  • European Union. Brominated flame retardants - EFSA.
  • HealthData.gov. Substance 864591: MLS000042002.
  • ResearchGate. Chemical structure of 3,4-methylenedioxyphenmetrazine (MDPM).
  • PMC. (2025-02-04). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems.

Sources

Biological Activity Profile of Substituted Phenylmorpholines: Structure-Activity Relationships and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Profile of Substituted Phenylmorpholines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substituted phenylmorpholine scaffold represents a privileged structure in medicinal chemistry, characterized by a morpholine ring substituted with a phenyl group, typically at the 2- or 3-position. This guide provides a technical analysis of the scaffold's biological activity, focusing on its primary application as a monoamine transporter (MAT) modulator. While historically known for the anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine), recent research has expanded the class to include novel psychoactive substances (NPS) and potential therapeutic agents for depression and addiction. This document dissects the Structure-Activity Relationships (SAR), metabolic pathways, and synthesis protocols defining this chemical class.

Structural Basis and Stereochemistry

The core pharmacophore consists of a morpholine ring with a phenyl substituent. The biological activity is highly sensitive to:

  • Regiochemistry: The position of the phenyl ring (2-phenyl vs. 3-phenyl).

  • Stereochemistry: The relative orientation of substituents (cis vs. trans).

  • Substitution: Electronic and steric modifications on the phenyl ring and N-alkylation.

The Phenmetrazine Scaffold

The most pharmacologically significant congener is 3-methyl-2-phenylmorpholine (Phenmetrazine).[1]

  • Active Isomer: The (+)-trans isomer [(2S,3S)-configuration] exhibits the highest potency as a monoamine releaser.

  • Prodrugs: Phendimetrazine is the (+)-cis-(3S,4S) N-methylated derivative. It is pharmacologically inert in vitro but is metabolically converted to the active (+)-trans-phenmetrazine in vivo.

Pharmacological Mechanisms[1][2][3][4][5][6][7]

Monoamine Transporter (MAT) Modulation

Substituted phenylmorpholines primarily act as substrates for the dopamine (DAT) and norepinephrine (NET) transporters, triggering reverse transport (release) of neurotransmitters.

  • Mechanism: They enter the presynaptic neuron via the transporter and disrupt the VMAT2 (Vesicular Monoamine Transporter 2) gradient, causing cytoplasmic accumulation of monoamines which are then pumped out into the synaptic cleft by the reversal of DAT/NET.

  • Selectivity Profile:

    • Phenmetrazine: Balanced DA/NE releaser with negligible 5-HT activity (High abuse potential).

    • 3-Fluorophenmetrazine (3-FPM): Retains DA/NE release but with reduced potency compared to the parent; often cited in NPS markets.[2]

    • Reboxetine: A morpholine analogue (though structurally distinct as an aryloxy-benzyl derivative) acts as a selective Norepinephrine Reuptake Inhibitor (NRI), illustrating how structural rigidity shifts activity from release to reuptake inhibition.

Structure-Activity Relationship (SAR) Map
Structural DomainModificationBiological Effect
Phenyl Ring (Meta) 3-Cl, 3-F (e.g., PAL-594)Increases SERT affinity; shifts profile towards dual DA/5-HT release (potential anti-addiction profile).
Phenyl Ring (Para) 4-Methyl, 4-FluoroOften reduces potency or shifts efficacy towards entactogenic effects (similar to MDMA) by increasing SERT interaction.
Morpholine Nitrogen N-MethylationReduces immediate potency (prodrug formation like Phendimetrazine) or shifts selectivity. Bulky N-groups (e.g., propyl) can introduce Sigma-1 receptor affinity.
C3-Position Methyl groupCritical for potency. Removal of the 3-methyl group (2-phenylmorpholine) retains activity but alters metabolic stability.

Visualization of Signaling and SAR

The following diagram illustrates the SAR logic and the metabolic activation pathway of Phendimetrazine.

G cluster_0 Core Scaffold Modifications cluster_1 Pharmacological Outcomes Phenyl Phenyl Ring (Lipophilic Anchor) DARelease DA/NE Release (Psychostimulant) Phenyl->DARelease Unsubstituted SERT 5-HT Release (Entactogen/Anti-addiction) Phenyl->SERT 3'-Cl or 3'-F subst. Morpholine Morpholine Ring (Hydrophilic Core) Nitrogen Secondary Amine (Basic Center) Nitrogen->DARelease Unsubstituted (Essential) Sigma Sigma-1 Receptor (Neuroprotection/Off-target) Nitrogen->Sigma N-benzyl/propyl subst. Prodrug Phendimetrazine (N-Methyl, Cis) Active Phenmetrazine (Trans Isomer) Prodrug->Active CYP-mediated N-Demethylation Active->DARelease Primary Action Metabolite N-Oxide / Hydroxyls (Inactive/Excreted) Active->Metabolite Aryl Hydroxylation (CYP2D6/3A4)

Figure 1: Structure-Activity Relationship and Metabolic Activation of Phenylmorpholines.

Metabolic Fate and Toxicology[9]

Understanding the metabolism is critical for interpreting toxicology screening and pharmacokinetic duration.

Metabolic Pathways
  • N-Demethylation: The primary activation step for N-methylated prodrugs (e.g., Phendimetrazine

    
     Phenmetrazine).
    
  • Aryl Hydroxylation: Major elimination pathway. Phenmetrazine is hydroxylated (predominantly at the para-position) and subsequently conjugated with glucuronide or sulfate for renal excretion.

  • Ring Opening: Bis-dealkylation of the morpholine ring is a minor pathway observed in fluorinated analogs like 3-FPM.

Toxicology
  • Cardiovascular: Sympathomimetic effects (hypertension, tachycardia) are the primary dose-limiting toxicity, mediated by peripheral NE release.

  • Abuse Potential: Correlates strongly with the DA/5-HT ratio. High DA selectivity (Phenmetrazine) implies high abuse liability. Analogs with increased 5-HT release (e.g., PAL-594) show reduced self-administration in animal models.

Experimental Protocols

Synthesis of 3-Methyl-2-Phenylmorpholine (Phenmetrazine)

Rationale: This protocol utilizes the cyclization of a beta-amino alcohol, a standard and robust method for generating the morpholine ring.

Step 1: Alpha-Bromination [2]

  • Dissolve Propiophenone (1 eq) in Glacial Acetic Acid.

  • Add Bromine (1.05 eq) dropwise at 20-25°C.

  • Stir for 2 hours. Quench with ice water and extract with Dichloromethane (DCM).

  • Concentrate to yield 2-bromo-1-phenylpropan-1-one .

Step 2: Amination and Reduction

  • React the alpha-bromo ketone with Ethanolamine (excess, 3-4 eq) in acetonitrile at reflux for 4 hours.

  • In situ reduction: Cool to 0°C and add Sodium Borohydride (NaBH4, 2 eq) portion-wise.

  • Stir overnight at room temperature. The intermediate formed is the diol (1-phenyl-1-hydroxy-2-(2-hydroxyethylamino)propane).

Step 3: Cyclization

  • Treat the isolated diol with concentrated Sulfuric Acid (H2SO4) at 100°C for 2 hours to effect dehydration and ring closure.

  • Basify with NaOH to pH 10.

  • Extract with Ether. The product is a mixture of cis/trans isomers.

  • Purification: Crystallize as the Hydrochloride salt. The trans isomer is thermodynamically favored in specific solvent systems or can be separated via fractional crystallization.

In Vitro Monoamine Release Assay

Rationale: To verify biological activity, one must measure the release of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

  • Preparation: Homogenize rat caudate (for DA) or hippocampus (for 5-HT/NE) in 0.32 M sucrose. Centrifuge to isolate synaptosomes.

  • Loading: Incubate synaptosomes with

    
     (5 nM) for 30 mins at 37°C.
    
  • Release: Wash tissue, then incubate with test compound (1 nM - 10

    
    M) for 5-15 mins.
    
  • Quantification: Stop reaction with ice-cold buffer. Filter rapidly (GF/B filters). Count radioactivity remaining on filters vs. supernatant.

  • Data Analysis: Calculate

    
     for release relative to maximal release induced by tyramine or amphetamine.
    

Synthesis Workflow Diagram

Synthesis Start Propiophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 alpha-Bromopropiophenone Step1->Inter1 Step2 Amination + Reduction (Ethanolamine / NaBH4) Inter1->Step2 Inter2 Amino-Diol Intermediate Step2->Inter2 Step3 Acid Cyclization (H2SO4, Heat) Inter2->Step3 Product 3-Methyl-2-Phenylmorpholine (Mixture of Isomers) Step3->Product

Figure 2: Synthetic route for the production of the phenylmorpholine core.

References

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter releasers in addiction. Pharmacology & Therapeutics .[3][4]

  • Banks, M. L., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Psychopharmacology .

  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis .

  • Hofmann, R., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human. Journal of Pharmaceutical and Biomedical Analysis .

  • Mayer, M. J., et al. (2018). Crystal structure of the sigma-1 receptor. Nature .[4] (Cited for structural basis of off-target morpholine binding).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(3-Bromo-5-methylphenyl)morpholine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl-Morpholine Scaffolds and the Power of Buchwald-Hartwig Amination

The 4-aryl-morpholine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The target molecule, 4-(3-Bromo-5-methylphenyl)morpholine, serves as a valuable building block in drug discovery, with the bromine atom providing a reactive handle for further synthetic diversification through subsequent cross-coupling reactions.

Traditionally, the synthesis of such C-N bonds has been challenging, often requiring harsh conditions with limited substrate scope.[3][4][5] The advent of the Buchwald-Hartwig amination has revolutionized this field, offering a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen bonds.[3][6][7] This reaction is renowned for its broad functional group tolerance, mild reaction conditions, and high yields, making it an indispensable tool in both academic and industrial research.[8][9][10]

This application note provides a detailed, field-proven protocol for the synthesis of 4-(3-Bromo-5-methylphenyl)morpholine. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, explain the rationale behind the selection of specific reagents and conditions, and offer a comprehensive guide to execution, optimization, and troubleshooting.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][11][12] The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition_Complex Pd(II) Complex Pd(0)L->Oxidative_Addition_Complex Oxidative Addition (3-Bromo-5-methyl-1-iodobenzene) Amido_Complex Pd(II)-Amido Complex Oxidative_Addition_Complex->Amido_Complex Amine Coordination & Deprotonation (Morpholine, Base) Amido_Complex->Pd(0)L Regenerates Catalyst Product 4-(3-Bromo-5-methylphenyl)morpholine Amido_Complex->Product Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (3-bromo-5-methyliodobenzene) to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step.[12] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[14] For this synthesis, an aryl bromide is chosen for its balance of reactivity and commercial availability.

2. Amine Coordination and Deprotonation: Following oxidative addition, the amine (morpholine) coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is crucial and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or product.[15]

3. Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product, 4-(3-Bromo-5-methylphenyl)morpholine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[16]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Bromo-5-methyliodobenzene≥98%Commercially AvailableAryl halide
Morpholine≥99%Commercially AvailableAmine
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially AvailablePalladium precatalyst
XPhos≥98%Commercially AvailableLigand
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableBase, handle in a glovebox
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas before use
Diethyl etherAnhydrousCommercially AvailableFor workup
Saturated aq. NH₄ClReagent gradePrepared in-houseFor quenching
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeCommercially AvailableDrying agent
Silica gel230-400 meshCommercially AvailableFor chromatography
Ethyl acetateHPLC gradeCommercially AvailableEluent
HexanesHPLC gradeCommercially AvailableEluent
Experimental Workflow

Figure 2: Experimental workflow for the synthesis of 4-(3-Bromo-5-methylphenyl)morpholine.

Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5-methyliodobenzene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[16]

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl halide), cool the mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[17][18]

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Experimental Choices and Troubleshooting

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of each reaction component.

ComponentChoiceRationalePotential Issues & Solutions
Palladium Source Pd(OAc)₂A common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6][11]Inactive Catalyst: If the reaction fails to initiate, consider using a more active, pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3).[16][19]
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and reductive elimination, leading to high catalytic activity for a broad range of substrates.[3][20]Low Yield: Screen other bulky biaryl phosphine ligands such as RuPhos or BrettPhos, as ligand performance can be substrate-dependent.[14]
Base NaOtBuA strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction.[14]Substrate Decomposition: If base-sensitive functional groups are present, consider using a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[15][21]
Solvent TolueneA non-polar, high-boiling solvent that is commonly used and effective for Buchwald-Hartwig aminations.[22] It must be anhydrous and degassed to prevent catalyst deactivation.[14]Poor Solubility/Reactivity: Other anhydrous, degassed solvents such as dioxane or THF can be screened.[14]
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier for the catalytic cycle, particularly the oxidative addition step with an aryl bromide.[11]Side Reactions/Decomposition: If side reactions like hydrodehalogenation are observed, lowering the temperature may be beneficial.[15][16]

Common Side Reactions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be minimized by optimizing the ligand, base, and temperature.[15]

  • Homocoupling: Dimerization of the aryl halide. This is often a result of suboptimal catalyst loading or temperature.[16]

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 4-(3-Bromo-5-methylphenyl)morpholine. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in a laboratory setting.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - OUCI. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Amination of aryl bromides and chlorides with N‐methylaniline or morpholine using 7tBua. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. Available at: [Link]

Sources

Palladium-catalyzed cross-coupling protocols for aryl morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Pharmacophore

The aryl morpholine moiety is a privileged structural motif in medicinal chemistry, serving as a critical solubility-enhancing group and hydrogen-bond acceptor in blockbuster drugs like Gefitinib (EGFR inhibitor), Linezolid (antibiotic), and Rivaroxaban (anticoagulant).

While nucleophilic aromatic substitution (


) is effective for electron-deficient aryl halides, it fails with electron-neutral or electron-rich substrates. Palladium-catalyzed Buchwald-Hartwig amination  is the definitive solution for these challenging substrates. This guide details high-fidelity protocols for coupling morpholine—a bulky, secondary cyclic amine—with aryl halides, focusing on overcoming the specific kinetic bottlenecks of reductive elimination .

Mechanistic Foundation

To optimize yields, one must understand the catalytic cycle's rate-determining step (RDS).

The Secondary Amine Challenge

Morpholine is a secondary amine with significant steric bulk.[1] Unlike primary amines, which often struggle with oxidative addition or amine binding, the bottleneck for morpholine coupling with bulky ligands (like Buchwald biaryl phosphines) is frequently reductive elimination .

  • Ligand Selection Logic:

    • RuPhos / XPhos: These ligands are "Gold Standards" for secondary amines. Their bulk facilitates the difficult reductive elimination step by crowding the metal center, forcing the product off.

    • BrettPhos: Generally avoided for morpholine. BrettPhos is optimized for primary amines; its extreme bulk can actually hinder the binding of secondary amines like morpholine.

    • PEPPSI-IPr: An N-Heterocyclic Carbene (NHC) precatalyst that offers extreme stability and is excellent for industrial scale-up due to air tolerance.

Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical influence of the ligand during the reductive elimination phase.

G LPd L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd + Ar-X AmineBind Amine Binding (Morpholine Coordination) OxAdd->AmineBind + Morpholine Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base - HX RedElim Reductive Elimination (Rate Limiting for Morpholine) Deprot->RedElim Ligand Sterics Drive This RedElim->LPd Regeneration Product Aryl-Morpholine Product RedElim->Product

Figure 1: The Buchwald-Hartwig catalytic cycle. Reductive elimination (Red) is often the rate-determining step for bulky secondary amines like morpholine.

Critical Parameters & Optimization

ParameterRecommendationScientific Rationale
Ligand RuPhos or XPhos Promotes reductive elimination for secondary amines.
Pre-catalyst Pd₂(dba)₃ or RuPhos Pd G4 G4 precatalysts ensure strict 1:1 L:Pd ratio and rapid activation at low temperatures.
Base NaOtBu (Standard)Strong base ensures rapid deprotonation.
Alternative Base Cs₂CO₃ or K₃PO₄ Use for substrates with base-sensitive groups (esters, nitriles). Requires higher T.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often stabilize the active monomeric Pd species better than polar ones.
Temperature 80°C - 100°C Sufficient thermal energy is required to overcome the reductive elimination barrier.

Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (RuPhos/XPhos)

Best for: Discovery chemistry, high yields, and broad substrate scope.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3]

  • Morpholine (1.2 equiv)

  • RuPhos Pd G4 (1–2 mol%) (Alternatively: Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%))

  • NaOtBu (1.4 equiv)[4]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial with the Aryl Halide (if solid), RuPhos Pd G4 , and NaOtBu.
    
  • Solvent Addition: Add anhydrous Toluene.

  • Amine Addition: Add Morpholine and Aryl Halide (if liquid) via syringe.

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 85°C for 2–4 hours.

    • Self-Validation: The reaction mixture should turn from a dark suspension to a clear orange/brown solution as the reaction progresses.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite (to remove Pd black and salts). Concentrate and purify via flash chromatography.

Protocol B: The "Industrial Robust" (PEPPSI-IPr)

Best for: Scale-up, air tolerance, and difficult heteroaryl chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)[2]

  • Morpholine (1.5 equiv)[5][6]

  • PEPPSI-IPr catalyst (1–3 mol%)

  • KOtBu (2.0 equiv)[5][6]

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Activation: Weigh PEPPSI-IPr and KOtBu in air (catalyst is air-stable, but base is hygroscopic; handle base quickly).

  • Charging: Place solids in a flask. Purge with Argon/Nitrogen for 5 mins.

  • Addition: Add solvent, followed by the Aryl Chloride and Morpholine.

  • Reaction: Heat to 80°C .

    • Note: PEPPSI systems often require a "activation period" where the pyridine ligand dissociates. Do not judge reaction progress before 30 mins.

  • Workup: Standard aqueous workup (Water/Brine wash) followed by extraction.

Troubleshooting & Optimization Logic

Use this decision tree to select the correct protocol based on your specific substrate challenges.

DecisionTree Start Start: Aryl Halide + Morpholine HalideCheck Check Electrophile Start->HalideCheck BaseSens Base Sensitive Groups? (Esters, Nitriles, Nitro) HalideCheck->BaseSens Aryl-Cl / Aryl-Br Triflate Special Protocol Ligand: XPhos Base: K3PO4 (Avoid strong bases) Prevent hydrolysis HalideCheck->Triflate Aryl-OTf Robust Protocol A (Standard) Ligand: RuPhos/XPhos Base: NaOtBu Temp: 80-100°C BaseSens->Robust No (Stable) Mild Protocol C (Mild) Ligand: BrettPhos (Specific Case) or RuPhos Base: Cs2CO3 or K3PO4 Solvent: tBuOH BaseSens->Mild Yes (Sensitive) Steric Ortho-Substituted? Robust->Steric RuPhos Use RuPhos Pd G4 (Excellent for steric bulk) Steric->RuPhos Yes (High Sterics) PEPPSI Use PEPPSI-IPr (Cost effective) Steric->PEPPSI No (Standard)

Figure 2: Optimization workflow for selecting ligands and bases based on substrate properties.

References

  • Buchwald-Hartwig Amination Using Pd(I)

    • Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
    • Source:Chemical Science / RSC
    • URL:[Link]

  • RuPhos vs.

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[1]

    • Source:ACS Omega
    • URL:[Link]

  • PEPPSI-IPr Protocol

    • Title: [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[2]

    • Source:NIH / PMC
    • URL:[Link]

  • TCI Practical Protocol (XPhos): Title: Buchwald-Hartwig Amination of Aryl Chlorides using XPhos. Source:TCI Chemicals

Sources

Application Note & Protocol: Selective Mono-amination for the Synthesis of 4-(3-Bromo-5-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-Bromo-5-methylphenyl)morpholine, a valuable building block in pharmaceutical and materials science research. The protocol focuses on the selective mono-arylation of 1,3-dibromo-5-methylbenzene using a palladium-catalyzed Buchwald-Hartwig amination reaction. We delve into the mechanistic underpinnings of this transformation, provide a rationale for the selection of specific reagents, and present a detailed, validated experimental protocol designed for reproducibility. This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights into overcoming the common challenge of controlling selectivity in reactions with poly-halogenated substrates.

Introduction and Reaction Principle

N-aryl morpholines are prevalent structural motifs in a vast array of biologically active molecules and functional organic materials.[1] Their synthesis often relies on the formation of a carbon-nitrogen (C-N) bond between an aryl group and the morpholine nitrogen. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for this purpose, offering significant advantages over harsher, classical methods like nucleophilic aromatic substitution, particularly for less activated aryl halides.[2][3][4]

The core of this application note addresses the synthesis of 4-(3-Bromo-5-methylphenyl)morpholine from 1,3-dibromo-5-methylbenzene. The primary challenge in this synthesis is not the C-N bond formation itself, but controlling the reaction to favor the mono-aminated product over the diarylated byproduct.

G cluster_reactants Reactants cluster_products Products A 1,3-Dibromo-5-methylbenzene C 4-(3-Bromo-5-methylphenyl)morpholine (Desired Mono-arylation Product) A->C Selective Mono-amination D 4,4'-(5-methyl-1,3-phenylene)dimorpholine (Di-arylation Byproduct) A->D Di-amination B Morpholine

Figure 1: Reaction overview showing desired and potential products.

This protocol achieves selectivity primarily through stoichiometric control, using the di-bromoarene as the limiting reagent. The reaction proceeds via a palladium-catalyzed cycle, which is foundational to understanding the role of each reagent.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired N-aryl morpholine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

G pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex  Ar-Br (Oxidative Addition) amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex  HNR₂ / Base (Amine Coordination & Deprotonation) amido_complex->pd0 product Ar-NR₂ Product amido_complex->product Reductive Elimination ArBr Ar-Br = 1,3-dibromo-5-methylbenzene HNR2 HNR₂ = Morpholine L L = Phosphine Ligand

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Reagent Selection and Rationale

The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of the catalyst system, base, and solvent.[7]

  • Palladium Source (Precatalyst): While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ formation of the active Pd(0) species. For improved reliability and activity, especially with challenging substrates, pre-formed catalysts are superior. We recommend [Pd(cinnamyl)Cl]₂ , which readily forms the active monoligated Pd(0) species.[8]

  • Ligand: The ligand is arguably the most crucial component. It stabilizes the palladium center, influences its reactivity, and promotes the key steps of oxidative addition and reductive elimination. For the coupling of secondary amines with aryl bromides, bulky and electron-rich biaryl phosphine ligands are the state-of-the-art.[9]

    • Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . XPhos provides the necessary steric bulk to favor the formation of the highly reactive monoligated L₁Pd(0) active species.[9] This bulk also facilitates the reductive elimination step, leading to higher turnover numbers and efficiency, even at lower temperatures.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Recommended Base: Sodium tert-butoxide (NaOtBu) . It is a cost-effective and highly effective base for this transformation.[10] It is crucial to use a high-purity base that has been handled under inert conditions, as degraded base can inhibit the catalyst.

  • Solvent: The solvent must be aprotic and capable of dissolving the reactants and catalyst complex. It must also be rigorously dried and degassed.

    • Recommended Solvent: Toluene . Toluene is an excellent choice, with a suitable boiling point for the required reaction temperatures. Anhydrous 1,4-dioxane is also a common and effective alternative.[10]

Experimental Protocol

Safety Precautions: This procedure involves pyrophoric reagents (NaOtBu) and air-sensitive catalysts. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents and liquid reagents must be anhydrous and degassed prior to use.

Materials and Equipment
  • 1,3-dibromo-5-methylbenzene

  • Morpholine

  • [Pd(cinnamyl)Cl]₂ (Palladium precatalyst)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask and manifold or glovebox

  • Magnetic stirrer and heating plate with oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [Pd(cinnamyl)Cl]₂ (0.02 mmol, 0.02 eq), XPhos (0.044 mmol, 0.044 eq), and Sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add 1,3-dibromo-5-methylbenzene (1.0 mmol, 1.0 eq) followed by anhydrous toluene (5 mL).

  • Addition of Amine: Add morpholine (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by GC-MS or TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material, product, and di-arylated byproduct should be distinguishable.

  • Workup:

    • Once the reaction is complete (consumption of starting material), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Quench carefully by adding water (15 mL). Stir for 10 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., starting from 100% Hexanes and gradually increasing the proportion of Ethyl Acetate) to separate the desired mono-arylated product from unreacted starting material and the di-arylated byproduct.

Data Summary and Expected Results

The following table outlines the quantities and molar equivalents for a typical 1.0 mmol scale reaction.

ReagentMol. Wt. ( g/mol )Amount (mg)Moles (mmol)Molar Eq.
1,3-Dibromo-5-methylbenzene249.942501.01.0
Morpholine87.12104.51.21.2
[Pd(cinnamyl)Cl]₂521.9410.40.020.02
XPhos476.6721.00.0440.044
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Toluene (Solvent)-5 mL--

Expected Yield: 75-85% (isolated yield after purification). Appearance: Typically a white to off-white solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality base; wet solvent/reagents; insufficient heat.Ensure an inert atmosphere was maintained. Use fresh, high-purity NaOtBu.[10] Ensure solvent and morpholine are anhydrous. Verify reaction temperature.
Formation of Palladium Black Catalyst decomposition.Improve degassing of the solvent. Ensure high purity of all reagents. The ligand-to-palladium ratio may need optimization.[10]
Significant Di-arylation Product Stoichiometry of morpholine is too high; prolonged reaction time.Reduce the equivalents of morpholine to 1.05-1.1 eq. Monitor the reaction closely and stop it once the starting material is consumed.
Hydrodehalogenation (Ar-H) Presence of water; side reaction from β-hydride elimination.Ensure all reagents and solvents are scrupulously dry. This side reaction is generally minor with well-chosen ligands like XPhos.[2]

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Vaddepalli, K., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Ashenhurst, J. (n.d.). Buchwald-Hartwig Amination. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Fors, B. P., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Evano, G. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed amination of morpholine with aryl chlorides. (2018). ResearchGate. [Link]

  • Stradiotto, M. (2014). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. The Royal Society of Chemistry. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. [Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. (2010). ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(3-Bromo-5-methylphenyl)morpholine in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 4-(3-Bromo-5-methylphenyl)morpholine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The morpholine heterocycle is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3][4] Its presence can also facilitate crucial hydrogen bond interactions with the target protein.[5][6]

The 4-(3-Bromo-5-methylphenyl)morpholine scaffold represents a highly valuable, yet underexplored, starting point for the discovery of novel kinase inhibitors. This scaffold strategically combines three key features:

  • The Morpholine Moiety: As a secondary amine, the morpholine ring can act as a hydrogen bond acceptor, a common interaction in the hinge region of many kinase active sites.[5] This moiety is a cornerstone in the design of numerous approved kinase inhibitors, including the PI3K inhibitor Gedatolisib and the EGFR inhibitor Gefitinib.[7]

  • The Bromo-Substituent: The bromine atom at the meta-position serves as a versatile synthetic handle. It is ideal for introducing further molecular diversity through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of the chemical space around the core scaffold to optimize target binding and selectivity.[8] Furthermore, the bromine can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity to the kinase active site.[9]

  • The Methylphenyl Group: The methyl group provides a subtle lipophilic feature that can contribute to van der Waals interactions within the kinase ATP-binding pocket. The specific substitution pattern on the phenyl ring orients the morpholine and bromo groups for diverse derivatization strategies.

This document provides a comprehensive guide for researchers on how to utilize 4-(3-Bromo-5-methylphenyl)morpholine as a foundational building block in a modern kinase inhibitor discovery program. We will outline synthetic strategies, provide detailed protocols for biochemical and cell-based screening, and discuss the logic behind constructing a robust structure-activity relationship (SAR) to guide lead optimization.

Part 1: Synthetic Diversification of the Scaffold

The primary utility of 4-(3-Bromo-5-methylphenyl)morpholine is as a versatile intermediate for the creation of a library of diverse potential kinase inhibitors. The bromine atom is the key site for modification. Below is a proposed workflow for generating a focused library of compounds for initial screening.

Workflow for Library Synthesis

G cluster_0 Library Synthesis Workflow A Start: 4-(3-Bromo-5-methylphenyl)morpholine B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines, Anilines) A->C Pd Catalyst, Base D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu Catalysts, Base E Focused Compound Library B->E C->E D->E

Caption: Synthetic routes for diversifying the core scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Analogs

This protocol describes the palladium-catalyzed cross-coupling of the starting material with various boronic acids or esters to generate biaryl or heteroaryl-aryl structures. These modifications can probe deeper pockets within the kinase active site.

Rationale: The Suzuki coupling is a robust and highly versatile reaction with broad functional group tolerance, making it ideal for library synthesis. The introduction of diverse (hetero)aryl groups allows for the exploration of interactions with key residues in the kinase ATP binding site.

Materials:

  • 4-(3-Bromo-5-methylphenyl)morpholine

  • Aryl or heteroaryl boronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene)

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a reaction vessel, add 4-(3-Bromo-5-methylphenyl)morpholine (1 equivalent).

  • Add the desired aryl/heteroaryl boronic acid (1.2 equivalents).

  • Add the base (2-3 equivalents).

  • Under an inert atmosphere, add the anhydrous solvent.

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Kinase Inhibitor Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening cascade is necessary to identify promising hits and characterize their activity. The cascade should begin with broad biochemical assays and progress to more complex cell-based models.

Screening Cascade Workflow

G cluster_1 Kinase Inhibitor Screening Cascade A Primary Screening: Biochemical Kinase Assay (e.g., Luminescence-based) B IC₅₀ Determination (Dose-Response Curve) A->B Identify 'Hits' C Cellular Activity Assay (e.g., Cell Viability - MTS/MTT) B->C Confirm Potency D Target Engagement Assay (e.g., Cellular Thermal Shift Assay) C->D Assess Cell Permeability & Efficacy E Lead Candidate D->E Confirm On-Target Activity

Caption: A typical workflow for screening kinase inhibitors.

Protocol 2: In Vitro Luminescence-Based Kinase Activity Assay

This protocol describes a common method to measure the direct inhibitory effect of the synthesized compounds on the activity of a specific kinase.[2] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Rationale: This is a high-throughput, sensitive, and non-radioactive method for primary screening and IC₅₀ determination.[10] It provides a direct measure of a compound's ability to inhibit the catalytic function of the target kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific peptide substrate

  • ATP (at or near the Kₘ for the kinase)

  • Synthesized library compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection reagent kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the library compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include positive control (no inhibitor) and negative control (no enzyme) wells.

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in Kinase Assay Buffer. b. Add the kinase/substrate mix to each well. c. Prepare an ATP solution in Kinase Assay Buffer. d. Initiate the kinase reaction by adding the ATP solution to each well. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls. b. For IC₅₀ determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model.

Kinase TargetLibrary Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase X508
Kinase Y>10,00025
Kinase Z75015
Table 1: Example data output from a primary kinase screen. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Protocol 3: Cell-Based Proliferation Assay (MTS Assay)

This protocol assesses the effect of lead compounds on the proliferation of cancer cell lines known to be dependent on the target kinase.

Rationale: While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can penetrate cell membranes, engage its target in a complex cellular environment, and exert a functional effect.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Lead compounds from biochemical screen (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader capable of measuring absorbance at 490 nm

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the lead compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours, until the color in the vehicle control wells has developed.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the data to the vehicle control wells (100% viability). c. Plot the percent viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Establishing a Structure-Activity Relationship (SAR)

The data generated from the screening cascade is essential for building a robust SAR. The goal is to understand how specific chemical modifications to the 4-(3-Bromo-5-methylphenyl)morpholine scaffold affect kinase inhibition and cellular activity.

Key Questions to Address with SAR:

  • Aryl/Heteroaryl Substituents (from Suzuki coupling): Which substitutions enhance potency? Are there preferences for electron-donating or electron-withdrawing groups? Does the size or shape of the group matter? For instance, a 4-pyridyl group might form a hydrogen bond with a key residue in the active site, while a bulky naphthyl group might provide beneficial hydrophobic interactions.

  • Amine Substituents (from Buchwald-Hartwig amination): How do different amines affect activity? Does a primary, secondary, or aniline-type amine lead to better potency? This can reveal opportunities for additional hydrogen bonding.[13]

  • Alkynyl Substituents (from Sonogashira coupling): The linear geometry of alkynes can probe narrow channels within the kinase active site. How does the substitution at the terminus of the alkyne influence activity?

By systematically analyzing the data from the synthesized library, researchers can identify trends that guide the next round of inhibitor design, leading to the optimization of potency, selectivity, and drug-like properties.

G cluster_2 SAR Cycle A Design Analogs B Synthesize Library A->B C Screening Cascade (Biochemical & Cellular) B->C D Analyze Data (SAR) C->D D->A Iterate & Optimize

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion

The 4-(3-Bromo-5-methylphenyl)morpholine scaffold is a promising and strategically designed starting point for kinase inhibitor discovery. Its constituent parts offer a compelling combination of desirable pharmacokinetic properties (from the morpholine) and synthetic versatility for SAR exploration (from the bromo-phenyl group). By employing the synthetic strategies and screening protocols outlined in these application notes, researchers can effectively leverage this scaffold to generate and optimize novel, potent, and selective kinase inhibitors for a wide range of therapeutic targets.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • ResearchGate. (n.d.). Cell-based assays for kinase drug discovery | Request PDF.
  • BenchChem. (n.d.). 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine.
  • Zhang, et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Liu, et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC.
  • ResearchGate. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References.
  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • NIH. (2025, October 27). How protein kinase inhibitors bind to the hinge region of the target protein. PMC.

Sources

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Aryl Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of sterically hindered aryl morpholines, a critical scaffold in modern medicinal chemistry, presents significant challenges to traditional synthetic methodologies, often resulting in low yields and requiring harsh reaction conditions. This application note provides an in-depth guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) to overcome these hurdles. We detail the principles, optimization strategies, and a robust protocol for the palladium-catalyzed Buchwald-Hartwig amination, a premier method for constructing the challenging C-N bond in these target molecules. By exploiting the unique heating mechanism of microwave irradiation, researchers can achieve dramatic reductions in reaction times, from hours or days to mere minutes, coupled with substantial improvements in product yields and purity.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate and streamline the synthesis of these valuable compounds.

The Synthetic Challenge: Steric Hindrance in C-N Cross-Coupling

Aryl morpholines are prevalent structural motifs in a vast array of pharmaceuticals due to their favorable physicochemical properties, including metabolic stability and aqueous solubility. However, the introduction of bulky substituents on the aryl ring, particularly at the ortho positions, creates significant steric congestion around the reaction center. This steric hindrance poses a major obstacle for classical C-N bond-forming reactions.

Conventional thermal heating methods often fail or provide poor yields because:

  • Reduced Reactivity: The bulky groups physically block the approach of the morpholine nucleophile to the metal-activated aryl halide.

  • Slower Reaction Rates: Achieving the necessary activation energy for the sterically demanding transition state requires prolonged heating at high temperatures.

  • Side Product Formation: Extended reaction times at elevated temperatures can lead to decomposition of reactants, catalysts, and products, complicating purification and reducing overall yield.

The Buchwald-Hartwig amination has emerged as a powerful tool, but even this palladium-catalyzed reaction can be sluggish for hindered substrates.[4][5] This is where the strategic application of microwave synthesis provides a transformative advantage.[1][2]

The Microwave Advantage: Principles of MAOS in C-N Coupling

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat a reaction mixture. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave energy couples directly with polar molecules (reactants, solvents) in the mixture.[3][6] This interaction leads to rapid, uniform, and efficient heating through two primary mechanisms: dipolar polarization and ionic conduction.[3]

Key Advantages for Hindered Systems:

  • Rapid Heating & Superheating: Microwaves can raise the temperature of a reaction mixture to a set point in seconds, far exceeding the rate of conventional methods. It is possible to superheat solvents far above their atmospheric boiling points in sealed, pressurized vessels, allowing reactions to be performed at much higher temperatures safely.[3] This high-temperature, high-pressure environment can provide the necessary energy to overcome the activation barrier of sterically demanding reactions.

  • Reduced Reaction Times: What might take 24 hours with an oil bath can often be accomplished in 10-30 minutes in a microwave reactor.[1][7] This drastic time reduction minimizes the opportunity for thermal decomposition and side reactions.[8][9]

  • Improved Yields and Purity: The combination of rapid heating and shorter reaction times frequently leads to cleaner reaction profiles and significantly higher isolated yields.[1][6][8]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility from run to run.

Protocol Development: Buchwald-Hartwig Amination of Hindered Aryl Halides

The palladium-catalyzed Buchwald-Hartwig amination is the reaction of choice for this transformation due to its broad functional group tolerance and high efficiency. Success with sterically hindered substrates hinges on the careful selection of the catalyst, ligand, base, and solvent.

Key Parameter Optimization
  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source for generating the active catalytic species.[1][5]

  • Ligand Selection (Critical for Success): For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential.[10] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium complex, which is the active species in the catalytic cycle. Ligands such as XPhos , SPhos , and other biarylphosphines are highly effective as they create a sterically demanding pocket around the palladium center that facilitates the crucial reductive elimination step.[4][10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a widely used and highly effective base for these couplings.[1] For particularly sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can also be an excellent choice.[11]

  • Solvent Choice: A high-boiling point, polar aprotic solvent is ideal for microwave synthesis. Toluene and 1,4-dioxane are excellent choices as they couple efficiently with microwave irradiation and can solubilize the reaction components.[1][12]

Optimization Data

The following table summarizes typical optimization results for the coupling of a hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene) with morpholine.

EntryLigandBaseSolventTemperature (°C)Time (min)Yield (%)
1XPhosNaOt-BuToluene1503092
2SPhosNaOt-BuToluene1503088
3RuPhosNaOt-BuToluene1503085
4XPhosK₃PO₄Toluene1503045
5XPhosNaOt-BuTHF1203065
6XPhosNaOt-BuToluene1003058

Data is representative and illustrates general trends.

Detailed Experimental Protocol

This protocol provides a general method for the microwave-assisted Buchwald-Hartwig amination of a sterically hindered aryl bromide with morpholine.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Morpholine (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5-7 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equiv)

  • Anhydrous Toluene

  • Microwave reaction vial (2-5 mL or 10-20 mL) with stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Vial Preparation: To a dry microwave reaction vial containing a magnetic stir bar, add the Pd₂(dba)₃, XPhos ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the sterically hindered aryl bromide, anhydrous toluene, and finally the morpholine via syringe.

  • Sealing: Quickly remove the septum cap and replace it with the appropriate microwave vial cap, ensuring it is securely crimped.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 150 °C

    • Time: 30 minutes

    • Power: 200-300 W (with stirring)

    • Pre-stirring: 30 seconds

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sterically hindered aryl morpholine.

Visualizing the Process and Mechanism

Experimental Workflow

G cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation reagents 1. Add Pd₂(dba)₃, XPhos, NaOtBu inert 2. Create Inert Atmosphere (Ar/N₂) reagents->inert add 3. Add Aryl Halide, Toluene, Morpholine inert->add seal 4. Securely Seal Vial add->seal mw 5. Irradiate in Reactor (150 °C, 30 min) seal->mw dilute 6. Cool & Dilute (EtOAc/DCM) mw->dilute filter 7. Filter through Celite dilute->filter extract 8. Wash with H₂O & Brine filter->extract concentrate 9. Dry & Concentrate extract->concentrate purify 10. Column Chromatography concentrate->purify product Pure Aryl Morpholine purify->product

Caption: Experimental workflow for microwave-assisted aryl morpholine synthesis.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L oa Oxidative Addition pd0->oa + Ar-X pd2 Ar-Pd(II)-X (L) oa->pd2 assoc Amine Coordination pd2->assoc + HNR₂ pd2_amine Ar-Pd(II)-N(H)R₂ (L) assoc->pd2_amine deprot Deprotonation (-Base) pd2_amine->deprot pd2_amido Ar-Pd(II)-NR₂ (L) deprot->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 + Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure Pd₂(dba)₃ is fresh. Use a pre-catalyst if available.
2. Insufficiently Inert AtmosphereImprove evacuation/backfill technique; use a glovebox if possible.
3. Poor Quality Reagents/SolventUse freshly distilled/anhydrous solvent. Ensure base is not hydrated.
4. Insufficient Temperature/TimeIncrease reaction temperature in 10-20°C increments or extend reaction time.
Significant Side Products 1. HydrodehalogenationThis can occur if moisture is present. Ensure all reagents and solvents are scrupulously dry.
2. Catalyst DecompositionLigand-to-metal ratio may be too low. Increase ligand loading slightly (e.g., from 2:1 to 2.5:1 L:Pd).
Low Isolated Yield 1. Product Loss During Work-upEnsure pH is basic during extraction to keep the product in the organic layer.
2. Inefficient PurificationTry a different solvent system for column chromatography.
Troubleshooting Decision Tree

G start Reaction Outcome? no_rxn Low / No Conversion start->no_rxn Poor side_prod Side Products start->side_prod Messy good_rxn High Conversion (Proceed to Workup) start->good_rxn Clean check_inert Verify Inert Atmosphere no_rxn->check_inert check_dry Ensure Anhydrous Conditions side_prod->check_dry check_reagents Check Reagent Quality & Dryness check_inert->check_reagents OK inc_temp Increase Temp/Time check_reagents->inc_temp OK change_ligand Screen Different Ligand/Base inc_temp->change_ligand No Improvement adj_ratio Adjust Ligand:Pd Ratio check_dry->adj_ratio OK

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses.
  • Boruah, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of Heterocycles Using Aminomalononitrile.
  • Gnanaoli, K., et al. MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
  • Yamamoto, T., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate.
  • MDPI. (2018). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • Hussein, A. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • ACS Publications. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research.
  • Yamamoto, T., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Figshare.
  • ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • De La Cruz, F. P., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Nolan, S. P., et al. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Hussein, A. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
  • Van der Eycken, E. V., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Lirias.
  • PMC. (2023). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression.

Sources

Solvent selection for nucleophilic aromatic substitution of morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solvent Selection for the Nucleophilic Aromatic Substitution (SNAr) of Morpholine

Introduction: The Strategic Importance of the Morpholine Moiety

In the landscape of modern drug discovery and materials science, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for forging carbon-heteroatom bonds. This reaction is particularly vital for the incorporation of the morpholine scaffold, a privileged structural motif found in numerous approved pharmaceuticals, including the antibiotic Linezolid and the cancer therapeutic Gefitinib. The SNAr reaction allows for the direct coupling of morpholine to an activated aromatic or heteroaromatic ring, a key step in the synthesis of these complex molecules.[1]

However, the efficiency and outcome of an SNAr reaction are profoundly dictated by the choice of solvent. The solvent is not a passive medium but an active participant that governs nucleophile reactivity, stabilizes charged intermediates, and ultimately controls the reaction rate and yield.[2] This guide serves as a detailed technical resource for researchers, scientists, and process chemists, offering a systematic approach to solvent selection and optimization for the SNAr reaction of morpholine. We will explore the mechanistic underpinnings of solvent effects and provide a practical, field-tested protocol for empirical solvent screening.

Mechanistic Insights: Why Solvent Governs the SNAr Reaction

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] Understanding this pathway is critical to appreciating the role of the solvent.

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile (morpholine) attacks the electron-deficient aromatic carbon bearing the leaving group (e.g., a halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] This initial step is typically the slowest and therefore the rate-determining step of the reaction.[5]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.

The solvent exerts its greatest influence on the rate-determining first step. A suitable solvent must:

  • Enhance Nucleophilicity: The solvent should maximize the intrinsic reactivity of the morpholine nucleophile.

  • Stabilize the Meisenheimer Complex: The solvent must effectively stabilize the resonance-delocalized negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[6][7]

Figure 1: The Addition-Elimination Mechanism of an SNAr Reaction.

The Dichotomy of Solvents: Polar Aprotic vs. Polar Protic

Solvents for SNAr reactions are broadly classified based on their polarity and their ability to donate hydrogen bonds. The choice between these classes is the single most important decision in designing a successful SNAr protocol.

Polar Aprotic Solvents: The Gold Standard

Polar aprotic solvents are characterized by having significant dipole moments but lacking acidic protons. This class includes dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN). They are overwhelmingly the solvents of choice for SNAr reactions for two key reasons:

  • Maximization of Nucleophilicity: Polar aprotic solvents are poor at solvating anions (nucleophiles). While they can solvate the counter-ion of a base (e.g., K⁺ of K₂CO₃), they leave the nucleophile relatively "naked" and highly reactive.[8][9][10] This unimpeded reactivity dramatically accelerates the initial attack on the aromatic ring.

  • Intermediate Stabilization: Their strong dipoles are highly effective at stabilizing the charge-dispersed Meisenheimer complex, lowering the transition state energy.[7]

Consequently, SNAr reactions can be orders of magnitude faster in polar aprotic solvents than in other media.[6][10] However, it is important to note that solvents like DMF, DMAc, and NMP are facing increasing regulatory scrutiny due to health and environmental concerns, prompting a search for greener alternatives.[1][11]

Polar Protic Solvents: A Generally Poor Choice

Polar protic solvents, such as water and alcohols (methanol, ethanol), possess acidic protons and are capable of strong hydrogen bonding. This property makes them generally unsuitable for SNAr reactions with amine nucleophiles like morpholine.

  • Nucleophile Deactivation: These solvents form a tight "solvent cage" around the morpholine nitrogen via hydrogen bonding.[9][10] This solvation shell significantly lowers the energy of the nucleophile and sterically hinders its approach to the electrophile, drastically reducing its reactivity and slowing the reaction rate.

While often a poor choice, aqueous conditions have been successfully employed for certain highly activated substrates, sometimes with the aid of additives like surfactants or polymers that can create micellar "nanoreactors".[1][12]

Data-Driven Solvent Selection: A Comparative Table

The following table summarizes the properties of common solvents and their general suitability for SNAr reactions involving morpholine. This data should be used as a starting point for empirical screening.

SolventTypeDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)General Suitability & Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.23.96189Excellent: Highly polar, effectively stabilizes the Meisenheimer complex. High boiling point allows for a wide temperature range.
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82153Excellent: Similar to DMSO in performance. A very common and effective choice.[1]
N,N-Dimethylacetamide (DMAc) Polar Aprotic37.83.79165Excellent: A higher-boiling alternative to DMF, often used when higher temperatures are required.
Acetonitrile (MeCN) Polar Aprotic37.53.9282Good: Effective, but its lower boiling point limits the accessible temperature range for less reactive substrates.
Tetrahydrofuran (THF) Polar Aprotic7.61.7566Moderate to Poor: Lower polarity provides less stabilization for the charged intermediate. Generally only effective for highly activated substrates.
Ethanol (EtOH) Polar Protic24.61.6978Poor: Hydrogen bonding deactivates the morpholine nucleophile, leading to very slow reaction rates.[10]
Water (H₂O) Polar Protic80.11.85100Very Poor (without additives): Strong hydrogen bonding severely inhibits the reaction.[9]
Toluene Non-Polar2.40.36111Unsuitable: Fails to dissolve ionic reagents and does not stabilize the charged intermediate.

Protocol: Parallel Solvent Screening for a Model SNAr Reaction

Theoretical knowledge must be validated by empirical data. A parallel solvent screening experiment is the most efficient method to identify the optimal solvent for a specific substrate-nucleophile pair.

Objective:

To determine the most effective solvent for the reaction between 1-fluoro-4-nitrobenzene and morpholine by comparing reaction conversion across a panel of selected solvents.

Model Reaction:

1-fluoro-4-nitrobenzene is an ideal model substrate as it is highly activated towards SNAr by the para-nitro group, and fluoride is an excellent leaving group for this reaction class.[3][5]

Materials:
  • 1-fluoro-4-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Candidate Solvents: DMSO, DMF, MeCN, THF (anhydrous)

  • Internal Standard (e.g., dodecane or hexadecane)

  • Reaction vials with caps (e.g., 2 mL HPLC vials)

  • Heating block with stirring capabilities

Experimental Workflow

Solvent_Screening_Workflow prep Preparation Prepare stock solutions of aryl halide and internal standard in a suitable solvent (e.g., MeCN). Prepare a stock solution of morpholine. setup Reaction Setup To each labeled reaction vial, add K₂CO₃ (solid). Aliquot the aryl halide/internal standard stock solution into each vial. prep->setup Stock Solutions addition Solvent & Nucleophile Addition Add the designated screening solvent (DMSO, DMF, etc.) to each respective vial. Add the morpholine stock solution to start the reaction. setup->addition Reagents reaction Reaction Conditions Seal vials tightly. Place in pre-heated stirring block (e.g., 80 °C). Stir for a set time (e.g., 2 hours). addition->reaction Initiate analysis Quench & Analyze Cool vials to room temperature. Quench with water and extract with a suitable organic solvent (e.g., Ethyl Acetate). Analyze the organic layer by GC-MS or LC-MS to determine conversion relative to the internal standard. reaction->analysis Timepoint result Data Interpretation Compare % conversion across all solvents. Identify the solvent giving the highest conversion and purity. analysis->result Raw Data

Figure 2: Workflow for Parallel Solvent Screening Experiment.

Step-by-Step Procedure:
  • Preparation:

    • Prepare a 0.5 M stock solution of 1-fluoro-4-nitrobenzene and a 0.1 M solution of the internal standard in acetonitrile.

    • Prepare a 1.0 M stock solution of morpholine in acetonitrile.

  • Reaction Setup (for each solvent):

    • Add 41.4 mg (0.3 mmol, 1.5 equiv.) of anhydrous K₂CO₃ to a labeled reaction vial.

    • Add 400 µL of the 1-fluoro-4-nitrobenzene/internal standard stock solution (0.2 mmol, 1.0 equiv. of substrate).

    • Add 600 µL of the designated screening solvent (DMSO, DMF, MeCN, or THF) to bring the total volume to 1.0 mL.

  • Reaction Initiation:

    • Add 220 µL of the 1.0 M morpholine stock solution (0.22 mmol, 1.1 equiv.).

    • Immediately cap the vial tightly.

  • Reaction Conditions:

    • Place the vials in a pre-heated stirring block set to 80 °C.

    • Allow the reactions to stir for a predetermined time, for example, 2 hours.

  • Work-up and Analysis:

    • Remove vials and allow them to cool to room temperature.

    • Add 1 mL of water and 1 mL of ethyl acetate to each vial.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer a sample of the top organic layer for analysis by GC-MS or LC-MS to determine the ratio of product to starting material, normalized against the internal standard.

Interpreting Results and Troubleshooting

  • High Conversion in Polar Aprotic Solvents: As expected, the highest reaction rates and conversions will almost certainly be observed in DMSO and DMF.

  • Moderate Conversion in MeCN/THF: MeCN and THF will likely show lower conversion due to their reduced polarity and, in the case of THF, lower boiling point. If the reaction is sluggish, a primary optimization step is to switch from a solvent like MeCN to DMSO or DMF.

  • Low Reactivity: If conversion is low across all solvents, the substrate may not be sufficiently activated. In this case, increasing the reaction temperature is the most common and effective solution. The high boiling points of DMSO and DMF are advantageous here.

  • Role of the Base: A base like K₂CO₃ is crucial for neutralizing the hydrofluoric acid (HF) generated during the reaction. In its absence, the acid would protonate the morpholine, rendering it non-nucleophilic. In some cases, using excess morpholine (2-3 equivalents) can serve as both the nucleophile and the base.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently select the optimal solvent for their specific nucleophilic aromatic substitution with morpholine, accelerating progress in their synthetic campaigns.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Advances. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Crampton, M. R., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • ResearchGate. Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]

  • Chem Lectures. (2016). Why Polar Aprotic Solvents for SN2 Substitution. YouTube. [Link]

  • Acevedo, O., et al. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Wang, P., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, ACS Publications. [Link]

  • ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

  • Ghavami, R., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Institutes of Health (NIH). [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • Campodónico, P. R., et al. (2014). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Publishing. [Link]

  • University of Calgary. Ch 8 : Solvent Effects. [Link]

  • ACS Green Chemistry Institute. SNAr Solvents and Reagents. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Quora. Why does polar aprotic solvent favour SN2 reactions generally?. [Link]

  • ResearchGate. Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-rich aryl bromides. The inherent challenges of these substrates, stemming from their electronic and steric properties, often lead to diminished yields and undesired side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and achieve high-yielding, reproducible results.

Troubleshooting Guide: Addressing Common Challenges

This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes and provides step-by-step protocols for resolution.

Issue 1: Low to No Conversion of the Aryl Bromide

You've set up your reaction with an electron-rich aryl bromide, but analysis (TLC, GC/MS, LC/MS) shows a significant amount of unreacted starting material.

Potential Cause 1: Inefficient Oxidative Addition

Electron-rich aryl bromides can be challenging substrates because their high electron density can slow down the rate-determining oxidative addition step to the Pd(0) center.[1][2]

Solutions:

  • Ligand Selection is Critical: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are paramount.[3] These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[4] Consider ligands from the Buchwald biarylphosphine family, such as XPhos, SPhos, or RuPhos, which have proven effective for these challenging substrates.[5] N-heterocyclic carbenes (NHCs) can also be highly effective.[6]

  • Increase Catalyst Loading: While not always ideal from a process chemistry perspective, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can help drive the reaction to completion.

  • Elevate the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur.[1] Typical temperature ranges are 80-110 °C. However, be mindful of potential substrate or product degradation at elevated temperatures.

Potential Cause 2: Catalyst Deactivation

The active Pd(0) catalyst can be sensitive to impurities or side reactions, leading to its deactivation.

Solutions:

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable, consider using a well-defined palladium precatalyst.[1][3] Buchwald G3 or G4 precatalysts, for example, are air- and moisture-stable and generate the active LPd(0) species cleanly and efficiently upon exposure to a base.

  • Ensure Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

Issue 2: Significant Hydrodehalogenation of the Aryl Bromide

You observe a significant amount of the corresponding arene (your aryl bromide minus the bromine) as a major byproduct, reducing the yield of your desired arylamine.

Potential Cause: Competing β-Hydride Elimination

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination, particularly with primary amines.[7] It often proceeds via β-hydride elimination from a palladium-amide intermediate, which competes with the desired reductive elimination step.[7][8]

Solutions:

  • Ligand Choice is Key: The steric and electronic properties of the ligand play a crucial role in minimizing hydrodehalogenation. Bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination.[7] Ligands like Josiphos or bulky biaryl phosphines can be effective.[9]

  • Base Selection: The choice of base can influence the rate of competing pathways. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7]

  • Lower Reaction Temperature: If the desired coupling is proceeding, albeit slowly, lowering the reaction temperature may disfavor the β-hydride elimination pathway, which often has a higher activation energy.

Issue 3: Reaction Stalls at Partial Conversion

The reaction proceeds initially but then stops, leaving a mixture of starting materials and product.

Potential Cause 1: Catalyst Inhibition by Reaction Byproducts

Anions generated during the reaction, such as the bromide ion, can coordinate to the palladium center and inhibit catalytic activity.[9]

Solutions:

  • Ligand Architecture: Bidentate ligands like BINAP or DPPF were initially developed to overcome some of the limitations of monodentate ligands by preventing the formation of inactive palladium-halide dimers.[8] For electron-rich systems, modern bulky monophosphine ligands are often designed to disfavor such inhibitory interactions.

  • Solvent Choice: The solubility of inorganic salts can impact their inhibitory effects. In some cases, a solvent that poorly solubilizes the halide byproduct can lead to improved reaction rates.[9]

Potential Cause 2: Substrate or Amine Degradation

Some electron-rich heterocycles or amines can be unstable under the strongly basic and high-temperature conditions of the reaction, leading to the formation of catalyst-poisoning species.[10]

Solutions:

  • Milder Base: If substrate stability is a concern, switching to a weaker base is a primary strategy. Bases like K₃PO₄ or even organic bases in specific systems can be beneficial.

  • Lower Temperature: Running the reaction at the lowest effective temperature can help preserve sensitive functional groups.[11]

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for coupling electron-rich aryl bromides: a Pd(0) source, a Pd(II) salt, or a precatalyst?

A: For challenging substrates like electron-rich aryl bromides, using a precatalyst is highly recommended.[1][3] While Pd(0) sources like Pd₂(dba)₃ and Pd(II) salts like Pd(OAc)₂ can be effective, the in situ generation of the active LPd(0) catalyst can be inefficient and lead to lower catalyst activity.[1][7] Buchwald precatalysts (G2, G3, G4, G6) are designed for stability and reliable, rapid generation of the active catalyst, often leading to higher yields and reproducibility.[3]

Q2: How do I choose the right ligand for my specific electron-rich aryl bromide?

A: Ligand selection is arguably the most critical parameter. There is no single "best" ligand, and empirical screening is often necessary. However, for electron-rich aryl bromides, the general principle is to use bulky and electron-donating ligands.[3] This enhances the rate of reductive elimination and favors the formation of the active monoligated palladium species.[4][8]

Below is a decision-making workflow to guide your ligand selection:

Ligand_Selection Start Start: Electron-Rich Aryl Bromide Sterics Assess Steric Hindrance of Coupling Partners Start->Sterics Low_Sterics Low to Moderate Hindrance Sterics->Low_Sterics Low High_Sterics High Hindrance (e.g., ortho-substituted) Sterics->High_Sterics High Primary_Amine Primary Amine? Ligand_Set1 Initial Screen: XPhos, RuPhos, SPhos Primary_Amine->Ligand_Set1 No (Secondary Amine) Ligand_Set3 Consider: Josiphos-type ligands (to minimize hydrodehalogenation) Primary_Amine->Ligand_Set3 Yes Low_Sterics->Primary_Amine Ligand_Set2 Consider: BrettPhos, tBuXPhos High_Sterics->Ligand_Set2

Caption: Ligand selection workflow for electron-rich aryl bromides.

Q3: What is the role of the base, and how do I select the appropriate one?

A: The base in a Buchwald-Hartwig reaction serves to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[12][13] The choice of base is critical and depends on the solvent and the sensitivity of your substrates.

  • Strong Alkoxide Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases, especially in nonpolar solvents like toluene or dioxane.[1][8] However, they are not compatible with base-sensitive functional groups (e.g., esters, ketones).

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are good alternatives when dealing with base-sensitive substrates.[7] They often require more polar solvents (like t-BuOH or DMF) or higher temperatures to be effective. The choice between them can be subtle; for instance, the properties of the cesium cation can sometimes lead to superior results.[14]

The interplay between base and solvent is crucial. In nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex. In polar solvents, while bromide dissociation is easier, the base can complex with palladium, creating a stable, less reactive state.[13][15]

Q4: Which solvent should I start with?

A: Toluene is often the best starting point for reactions with electron-rich aryl bromides, especially when using strong alkoxide bases.[16] Ethereal solvents like 1,4-dioxane and THF are also widely used.[1] It's important to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[3] Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium and inhibit the reaction.[1]

Experimental Protocols & Data

Protocol 1: General Procedure for Screening Ligands

This protocol provides a framework for efficiently screening different phosphine ligands for your specific substrate combination.

  • Preparation: To a set of oven-dried reaction vials equipped with stir bars, add the aryl bromide (1.0 equiv).

  • Catalyst Loading: In a glovebox, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the corresponding ligand (if not using a precatalyst, use a Pd source like Pd₂(dba)₃ and 4 mol% of the ligand).

  • Reagent Addition: Add the amine (1.2 equiv) and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1 M concentration of the aryl bromide).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4, 12, 24 hours), take aliquots for analysis by GC/MS or LC/MS to determine conversion and byproduct formation.

Table 1: Ligand Performance Comparison for a Model Reaction

Reaction: Coupling of 4-bromoanisole with morpholine. Conditions: 1 mol% Pd(OAc)₂, 2.2 mol% Ligand, 1.4 equiv. NaOtBu, Toluene, 100 °C, 12h.

LigandSteric Bulk (Cone Angle)Electron Donating AbilityYield (%)
P(o-tolyl)₃194°Moderate65
XPhosHighHigh>95
SPhosHighHigh>95
RuPhosHighHigh92

Data is representative and intended for illustrative purposes.

Mechanistic Overview and Troubleshooting Logic

Understanding the catalytic cycle is key to effective troubleshooting. Below is a simplified representation and a logical flowchart for diagnosing issues.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_problems Troubleshooting Points Pd0 LPd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Ar-Br P3 Problem: Catalyst Deactivation Check: Inertness, Precatalyst Pd0->P3 Amine_Coord Amine Coordination & Deprotonation (Base) OA->Amine_Coord R₂NH, Base P1 Problem: Low Conversion Check: Ligand, Temp, Catalyst OA->P1 RE Reductive Elimination Amine_Coord->RE RE->Pd0 Ar-NR₂ P2 Problem: Hydrodehalogenation Check: Ligand, Base RE->P2

Caption: Buchwald-Hartwig catalytic cycle and key troubleshooting points.

References

  • Vertex AI Search. (n.d.).
  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. Retrieved February 16, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved February 16, 2026, from [Link]

  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 16, 2026, from [Link]

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved February 16, 2026.
  • Benchchem. (n.d.). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides. Retrieved February 16, 2026.
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved February 16, 2026, from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 16, 2026, from [Link]

  • Entegris. (n.d.). Buchwald Ligands Review. Retrieved February 16, 2026.
  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (double step). Retrieved February 16, 2026, from [Link]

  • Strem. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. Retrieved February 16, 2026.
  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved February 16, 2026, from [Link]

  • PMC. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved February 16, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. Retrieved February 16, 2026, from [Link]

  • PubMed. (2005, April 15). Effect of water on the palladium-catalyzed amidation of aryl bromides. Retrieved February 16, 2026, from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved February 16, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 16, 2026.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved February 16, 2026, from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 16, 2026.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. Retrieved February 16, 2026, from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 16, 2026.
  • Durham E-Theses. (n.d.). metal-catalysed cross-coupling reactions of nitrogen heterocycles. Retrieved February 16, 2026.
  • Organic Syntheses. (2024, November 22).
  • PMC. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2022, February 28). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 16, 2026, from [Link]

  • YouTube. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. Retrieved February 16, 2026, from [Link]

  • St Andrews Research Repository. (2006, June 23). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Retrieved February 16, 2026.
  • YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved February 16, 2026, from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of 4-(3-Bromo-5-methylphenyl)morpholine: A ¹H NMR Perspective with Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-(3-Bromo-5-methylphenyl)morpholine, a compound of interest in medicinal chemistry. Beyond a mere spectral interpretation, this document offers a comparative overview with alternative analytical techniques, detailed experimental protocols, and the fundamental principles underpinning the observed spectral data. Our approach is grounded in established spectroscopic theory and data from analogous structures to provide a comprehensive and practical resource.

The Analytical Challenge: Unveiling the Molecular Architecture

The structure of 4-(3-Bromo-5-methylphenyl)morpholine presents a distinct set of spectroscopic puzzles. The molecule comprises a flexible, saturated morpholine ring attached to a trisubstituted aromatic ring. The challenge lies in assigning the correct chemical shifts and splitting patterns to the protons of both the aliphatic and aromatic moieties, and in understanding how the electronic and steric effects of the substituents—bromo, methyl, and morpholino groups—influence the magnetic environment of each proton.

¹H NMR Spectroscopy: A Detailed Predictive Interpretation

While an experimental spectrum for 4-(3-Bromo-5-methylphenyl)morpholine is not publicly available, a robust and detailed prediction can be formulated based on established principles of NMR spectroscopy and extensive data from similar compounds.

The Morpholine Moiety: A Tale of Two Triplets

The morpholine ring, when N-substituted with an aryl group, typically exhibits a characteristic pattern in the ¹H NMR spectrum. The four methylene groups (-CH₂-) are not chemically equivalent due to the anisotropic effect of the aromatic ring and the influence of the nitrogen and oxygen atoms. This results in two distinct signals, each integrating to 4 protons.

  • Protons adjacent to Oxygen (O-CH₂): These protons are deshielded by the electronegative oxygen atom and are expected to resonate downfield, typically in the range of δ 3.8-4.0 ppm . Due to coupling with the adjacent nitrogen-bound protons, this signal will appear as a triplet .

  • Protons adjacent to Nitrogen (N-CH₂): The protons on the carbons directly attached to the nitrogen atom are also deshielded, but to a lesser extent than those adjacent to oxygen. Their signal is anticipated to appear upfield relative to the O-CH₂ protons, generally around δ 3.2-3.4 ppm . This signal will also present as a triplet due to coupling with the neighboring oxygen-bound protons.

The Aromatic Region: Decoding the Substitution Pattern

The 3-bromo-5-methylphenyl ring possesses three aromatic protons. Their chemical shifts are dictated by the electronic effects of the bromo, methyl, and morpholino substituents.

  • The Bromo Group (-Br): This is an electron-withdrawing group via induction but a weak deactivator overall due to its electron-donating resonance effect. It will cause a moderate downfield shift for adjacent protons.

  • The Methyl Group (-CH₃): An electron-donating group, it will cause an upfield shift (shielding) for nearby protons.

  • The Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom's lone pair can participate in resonance with the aromatic ring, making it an electron-donating group. This will lead to shielding of the ortho and para protons.

Based on these effects, the predicted chemical shifts and splitting patterns for the aromatic protons are as follows:

  • H-2: This proton is situated between the bromo and morpholino groups. It will experience a complex interplay of electronic effects. We can expect this proton to be a singlet or a very finely split multiplet, appearing around δ 6.8-7.0 ppm .

  • H-4: Positioned between the bromo and methyl groups, this proton will also likely appear as a singlet or a finely split multiplet in a similar region to H-2, around δ 6.7-6.9 ppm .

  • H-6: Located between the methyl and morpholino groups, this proton is expected to be the most shielded of the aromatic protons and will also be a singlet or a finely split multiplet, resonating further upfield, likely in the range of δ 6.6-6.8 ppm .

The Methyl Group: A Lone Singlet

The protons of the methyl group on the aromatic ring are not coupled to any other protons and will therefore appear as a sharp singlet . Its chemical shift is influenced by the aromatic ring current and the other substituents. A typical range for a methyl group on a benzene ring is δ 2.2-2.4 ppm .

Predicted ¹H NMR Data Summary

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Morpholine O-CH3.8-4.0Triplet (t)4H
Morpholine N-CH3.2-3.4Triplet (t)4H
Aromatic H -2, H -4, H -66.6-7.0Multiplet (m)3H
Aromatic CH2.2-2.4Singlet (s)3H

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach provides the most robust characterization.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of 4-(3-Bromo-5-methylphenyl)morpholine, we would expect to see distinct signals for each unique carbon atom.

  • Morpholine Carbons: Two signals would be present, one for the carbons adjacent to oxygen (around δ 67 ppm) and another for the carbons adjacent to nitrogen (around δ 49 ppm).

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon attached to the bromine atom (C-Br) would be significantly downfield, while the carbons bearing the methyl and morpholino groups would also have characteristic shifts. The remaining aromatic CH carbons would appear in the typical aromatic region (δ 110-140 ppm).

  • Methyl Carbon: A single signal for the methyl carbon would be observed in the aliphatic region (around δ 21 ppm).

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula (C₁₁H₁₄BrNO). Characteristic fragmentation would likely involve the loss of the morpholine ring or cleavage of the C-Br bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would show characteristic absorption bands for the functional groups present.

  • C-H stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine and methyl groups would be observed just below 3000 cm⁻¹.

  • C-N stretching: This would be visible in the fingerprint region, typically around 1200-1350 cm⁻¹.

  • C-O stretching: The ether linkage in the morpholine ring would produce a strong absorption band around 1100-1200 cm⁻¹.

  • Aromatic C=C stretching: These would appear as a series of bands in the 1450-1600 cm⁻¹ region.

  • C-Br stretching: A weak to medium absorption in the far-infrared region (around 500-600 cm⁻¹) would indicate the presence of the bromine atom.

Experimental Protocols

¹H NMR Sample Preparation

A standardized protocol ensures high-quality, reproducible NMR data.

Materials:

  • 4-(3-Bromo-5-methylphenyl)morpholine (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

  • NMR tube (5 mm, clean and dry)

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

Diagram of the ¹H NMR Sample Preparation Workflow

G cluster_0 Sample Preparation weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve In a vial transfer 3. Transfer to NMR Tube dissolve->transfer Use Pasteur pipette cap 4. Cap and Label transfer->cap

Caption: A streamlined workflow for preparing a sample for ¹H NMR analysis.

¹H NMR Data Acquisition

The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterValueRationale
Pulse Programzg30A standard 30-degree pulse for routine spectra, allowing for faster relaxation and signal averaging.
Number of Scans (NS)8-16Sufficient for good signal-to-noise on a sample of this concentration.
Relaxation Delay (D1)1.0 - 2.0 secondsAllows for adequate relaxation of most protons between scans.
Acquisition Time (AQ)2.0 - 4.0 secondsProvides sufficient data points for good resolution.
Spectral Width (SW)12-16 ppmEncompasses the typical chemical shift range for organic molecules.
Temperature298 K (25 °C)Standard room temperature for routine analysis.

Logical Relationship of Spectroscopic Data to Molecular Structure

G cluster_mol 4-(3-Bromo-5-methylphenyl)morpholine cluster_data Spectroscopic Data Mol Aromatic Ring Morpholine Ring Methyl Group NMR ¹H NMR Aromatic Signals (3H, m, δ 6.6-7.0) Morpholine Signals (8H, 2t, δ 3.2-4.0) Methyl Signal (3H, s, δ 2.2-2.4) Mol:f0->NMR Provides proton environment Mol:f1->NMR Shows aliphatic signals Mol:f2->NMR Confirms methyl presence MS Mass Spectrometry Molecular Ion (M⁺) at m/z = C₁₁H₁₄BrNO Mol->MS Confirms Molecular Formula FTIR FTIR C-O, C-N, C-Br stretches Aromatic C=C bends Mol->FTIR Identifies Functional Groups

Caption: Interconnectivity of spectroscopic data in confirming the molecular structure.

Conclusion

The structural elucidation of 4-(3-Bromo-5-methylphenyl)morpholine is a multifaceted process that relies on the synergistic application of various analytical techniques. ¹H NMR spectroscopy, with its sensitivity to the local chemical environment of protons, provides a detailed roadmap of the molecule's connectivity and conformation. By combining the predictive power of NMR interpretation with data from complementary techniques such as ¹³C NMR, mass spectrometry, and FTIR, researchers can achieve an unambiguous and comprehensive characterization of this and other novel chemical entities, ensuring the integrity and reliability of their scientific endeavors.

References

  • Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Sample Preparation. [Link]

  • University of California, Davis. NMR Acquisition Parameters. [Link]

A Senior Application Scientist's Guide to the Analysis of 4-(3-Bromo-5-methylphenyl)morpholine: Reference Standards and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of quality, safety, and efficacy.[1][2] This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 4-(3-Bromo-5-methylphenyl)morpholine, a key building block in medicinal chemistry.[3][4] We will move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical approach.

The Analytical Challenge: Structure, Properties, and Potential Impurities

4-(3-Bromo-5-methylphenyl)morpholine (MW: 270.17 g/mol ) is a substituted phenylmorpholine derivative. Its structure, featuring a brominated aromatic ring and a morpholine moiety, presents specific analytical considerations. The phenyl group provides a chromophore suitable for UV detection, while the tertiary amine of the morpholine ring offers a site for protonation, making it amenable to reverse-phase high-performance liquid chromatography (HPLC).

The primary analytical challenge lies in distinguishing the target compound from structurally similar impurities that may arise during synthesis.[5] Electrophilic aromatic bromination of the precursor, 4-(3-methylphenyl)morpholine, can potentially yield positional isomers.[6] Therefore, a successful analytical method must be specific enough to resolve the target analyte from key potential impurities such as:

  • Positional Isomers: e.g., 4-(2-Bromo-5-methylphenyl)morpholine and 4-(4-Bromo-5-methylphenyl)morpholine.

  • Starting Material Carryover: e.g., 4-(3-methylphenyl)morpholine.

  • Over-brominated Species: e.g., Di-bromo-substituted analogues.

Reference Standards: The Cornerstone of Accurate Quantification

The validity of any quantitative analysis hinges on the quality of the reference standard.[7] Simply having a vial of the compound is insufficient; a well-characterized reference standard is essential for method validation and routine analysis.

Comparison of Reference Standard Sources
FeatureIn-house Synthesized StandardCommercial Certified Reference Material (CRM)
Purity Assessment Requires comprehensive characterization (e.g., NMR, MS, elemental analysis) and purity determination (e.g., HPLC-UV area %, qNMR).Purity is pre-determined and certified by the supplier, often with detailed documentation.
Traceability Traceability to national or international standards must be established by the developing laboratory.Often traceable to primary standards (e.g., USP, Ph. Eur.), providing a direct link to pharmacopeial methods.
Documentation Certificate of Analysis (CoA) must be generated internally, detailing all characterization and purity data.Comes with a comprehensive CoA, including purity, identity, storage conditions, and expiry date.
Cost & Time High initial investment in synthesis, purification, and characterization.Higher upfront cost per milligram, but saves significant time and resources in characterization.
Regulatory Acceptance May require extensive justification and submission of full characterization data to regulatory agencies.Generally accepted by regulatory bodies like the FDA and EMA, streamlining the approval process.[1]

Recommendation: For drug development and quality control environments, the use of a commercially available, certified reference standard is highly recommended to ensure data integrity and regulatory compliance. In-house synthesis is a viable option for early-stage research where a CRM is unavailable, but it necessitates a rigorous characterization and qualification program.

Comparative Analysis of Analytical Methodologies

The two most powerful techniques for the analysis of semi-volatile, medium-polarity compounds like 4-(3-Bromo-5-methylphenyl)morpholine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Analytical Method Selection

The choice between these techniques depends on the analytical objective, required sensitivity, and laboratory instrumentation.

Method_Selection_Workflow start Define Analytical Goal goal_qc Routine QC / Assay start->goal_qc goal_impurity Impurity Profiling / Trace Analysis start->goal_impurity decision1 Is analyte concentration high (>0.1%)? goal_qc->decision1 decision2 Is highest sensitivity / structural confirmation needed? goal_impurity->decision2 method_hplcuv HPLC-UV method_hplcms HPLC-MS decision3 Is the analyte thermally stable and volatile? method_hplcms->decision3 method_gcms GC-MS decision1->method_hplcuv Yes decision1->method_hplcms No decision2->method_hplcuv No decision2->method_hplcms Yes decision3->method_hplcms No (Preferred Method) decision3->method_gcms Yes

Caption: Decision workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis and the recommended primary technique for 4-(3-Bromo-5-methylphenyl)morpholine.

ParameterHPLC-UVHPLC-MS
Principle Measures UV absorbance of the analyte.Measures the mass-to-charge ratio (m/z) of the analyte and its fragments.
Specificity Good. Relies on chromatographic separation and UV spectrum. Co-eluting impurities with similar spectra can interfere.Excellent. Provides mass information, confirming identity. Can distinguish co-eluting compounds with different masses.
Sensitivity Moderate. Limit of Quantification (LOQ) typically in the low µg/mL range.High. LOQ can be in the ng/mL to pg/mL range, ideal for trace impurity analysis.[8]
Application Ideal for assay, potency testing, and quantification of major components.The gold standard for impurity identification, degradation studies, and trace-level quantification.[5]
Cost/Complexity Lower instrument cost, simpler operation.Higher instrument cost, more complex operation and data analysis.

This protocol is designed to provide robust separation of the main component from its potential positional isomers.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). The use of a phenyl stationary phase is a critical choice; it promotes π-π interactions between the stationary phase and the aromatic ring of the analyte, offering unique selectivity for separating positional isomers that may not be resolved on a standard C18 column.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 30
      15.0 70
      15.1 95
      17.0 95
      17.1 30

      | 20.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard: Accurately weigh ~10 mg of 4-(3-Bromo-5-methylphenyl)morpholine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent). This yields a 100 µg/mL stock solution.

    • Sample: Prepare the sample in the same diluent to a target concentration of 100 µg/mL.

  • Validation Parameters (Based on ICH Q2(R1) Guidelines): [8][10]

    • Specificity: Spike the sample solution with potential isomers and starting material to demonstrate baseline separation.

    • Linearity: Prepare calibration standards from 1 µg/mL to 150 µg/mL. A correlation coefficient (r²) of >0.999 is expected.

    • Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Expected recovery is 98.0% to 102.0%.

    • Precision (Repeatability & Intermediate): Analyze six replicate preparations. The relative standard deviation (RSD) should be <1.0% for the assay.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is preferred, GC-MS can serve as a valuable orthogonal technique, particularly for identifying volatile or thermally stable impurities.[11]

  • Derivatization: Direct GC analysis of morpholine derivatives can sometimes be challenging due to their polarity.[12] However, 4-(3-Bromo-5-methylphenyl)morpholine is likely sufficiently volatile and thermally stable for direct analysis. A preliminary thermal stability study is recommended. If peak tailing is observed, derivatization is not the first choice; instead, optimization of the inlet liner and temperature program is preferred.

  • Ionization: Electron Ionization (EI) is used to generate a reproducible fragmentation pattern that serves as a fingerprint for the molecule, allowing for library matching and structural elucidation.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (for trace analysis).

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 amu.

Expected Performance Data Summary
ParameterHPLC-UV (Assay)HPLC-MS (Impurity)GC-MS (Identification)
Linearity (r²) > 0.999> 0.995Primarily qualitative
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%N/A
Precision (RSD) < 1.0%< 10%N/A
LOQ ~1.0 µg/mL~5 ng/mL~50 ng/mL

Conclusion and Recommendations

For the comprehensive analysis of 4-(3-Bromo-5-methylphenyl)morpholine, a multi-faceted approach grounded in high-quality reference standards is essential.

  • Primary Recommendation: A validated, stability-indicating HPLC-UV method using a Phenyl-Hexyl column is the most robust and reliable choice for routine quality control, assay, and potency determination. Its ability to resolve positional isomers is its key advantage.

  • For Impurity Profiling: HPLC-MS is the superior technique, offering the sensitivity and specificity required to identify and quantify trace-level impurities and degradation products.[5][8]

  • Orthogonal Method: GC-MS serves as an excellent confirmatory technique and is useful for screening for any unexpected volatile impurities that may not be amenable to HPLC analysis.

By selecting the appropriate methodology based on the analytical goal and by anchoring all quantitative measurements to a well-characterized reference standard, researchers and drug developers can ensure the generation of reliable, accurate, and defensible data throughout the product lifecycle.

Visualizing the Analytical Protocol

Analytical_Protocol_Flow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation ref_std Reference Standard 1. Procure Certified Standard 2. Verify CoA 3. Prepare Stock Solution (100 µg/mL) hplc HPLC Analysis Column: Phenyl-Hexyl Mobile Phase: ACN/H2O Gradient Detection: UV @ 254 nm ref_std->hplc sample Test Sample 1. Accurately weigh sample 2. Dissolve in Diluent 3. Dilute to Target Conc. (100 µg/mL) sample->hplc processing Data Processing 1. Integrate Peaks 2. Generate Calibration Curve hplc->processing validation Method Validation (ICH Q2) - Specificity (vs. Isomers) - Linearity & Range - Accuracy & Precision - LOQ/LOD - Robustness processing->validation reporting Reporting - Assay (% w/w) - Impurity Profile (% Area) - Full Validation Report validation->reporting

Caption: High-level workflow for the analysis of 4-(3-Bromo-5-methylphenyl)morpholine.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Profound.
  • Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. PubMed.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Veeva.
  • Analytical Method Development and Valid
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Development and validation of a multi-residue method for the simultaneous analysis of brominated and organophosphate flame retardants, organochlorine pesticides, and polycyclic aromatic compounds in household dust. RSC Publishing.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Simple Ways to Test the Purity of Morpholine. Servochem LLC.
  • Identification and Quantitation of Brominated Fire Retardants. ASTM Digital Library.
  • Morpholine group in molecular structure - N-nitrosamines Chemistry. N-nitrosamines Chemistry Community.
  • MORPHOLINE FOR SYNTHESIS. CDH Fine Chemical.
  • Investigation report on aromatic bromin
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • MORPHOLINE.
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. OSHA.
  • 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5. ChemicalBook.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem.
  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI.
  • Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.
  • 4-(4-Bromophenyl)morpholine 97 30483-75-1. Sigma-Aldrich.
  • Morpholine, 4-phenyl-. NIST WebBook.
  • HPLC Methods for analysis of Morpholine.
  • Purisys Reference Standards. Purisys.
  • 4-(3-Bromo-5-methylbenzyl)morpholine | 1704073-29-9. Sigma-Aldrich.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry.
  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.
  • 4-Methylphenmetrazine. Wikipedia.
  • Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. Thermo Fisher Scientific.
  • Analytical Methods. OPUS.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Polish Pharmaceutical Society.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。